molecular formula C7H7BrClN B125524 2-Bromo-4-chloro-6-methylaniline CAS No. 146948-68-7

2-Bromo-4-chloro-6-methylaniline

Cat. No.: B125524
CAS No.: 146948-68-7
M. Wt: 220.49 g/mol
InChI Key: PLGLAPAIOBPKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-chloro-6-methylaniline, also known as this compound, is a useful research compound. Its molecular formula is C7H7BrClN and its molecular weight is 220.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-4-chloro-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGLAPAIOBPKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608538
Record name 2-Bromo-4-chloro-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146948-68-7
Record name 2-Bromo-4-chloro-6-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146948-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-chloro-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, 2-bromo-4-chloro-6-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 146948-68-7

This technical guide provides comprehensive information on the chemical and physical properties, a representative synthetic protocol, and safety data for 2-Bromo-4-chloro-6-methylaniline. This document is intended for researchers, scientists, and professionals in drug development and other chemical industries who utilize halogenated anilines as key building blocks in organic synthesis.

Chemical and Physical Properties

This compound is a polysubstituted aniline derivative with the molecular formula C₇H₇BrClN.[1][2] Its structure incorporates bromine, chlorine, and a methyl group on the aniline ring, making it a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1]

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 146948-68-7[2]
Molecular Formula C₇H₇BrClN[1][2]
Molecular Weight 220.49 g/mol [1][2][3]
Appearance Light brown to brown solid[3]
Melting Point 46-48°C[1][4]
Boiling Point 282.9°C at 760 mmHg[1][4]
Density 1.619 g/cm³ (Predicted)[1][3]
pKa 1.75 ± 0.10 (Predicted)[3][5]
Flash Point 124.9°C[1]
Storage Temperature Room temperature, in a dark place under an inert atmosphere[3]

Table 2: Computational Data

DescriptorValueSource
Topological Polar Surface Area (TPSA) 26.02 Ų[6]
LogP 2.99312[6]
Hydrogen Bond Acceptors 1[6]
Hydrogen Bond Donors 1[6]
Rotatable Bonds 0[6]

Representative Synthesis Protocol

General Experimental Procedure:

  • Starting Material Preparation: Begin with 4-chloro-2-methylaniline as the substrate.

  • Reaction Setup: Dissolve the 4-chloro-2-methylaniline in a suitable solvent, such as chloroform or acetic acid, in a reaction vessel equipped with a stirrer and maintained at a controlled temperature, typically around 0-5°C, using an ice bath.

  • Bromination: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine in the same solvent, to the reaction mixture. The addition should be dropwise to control the reaction rate and temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by adding a reducing agent, such as sodium thiosulfate solution, to remove any excess bromine. Neutralize the mixture with a suitable base, like sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent, such as dichloromethane or ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Below is a visual representation of a plausible synthetic workflow.

Synthesis_Workflow Representative Synthesis of this compound cluster_start Starting Material cluster_process Reaction Steps cluster_workup Work-up & Purification cluster_end Final Product start 4-Chloro-2-methylaniline dissolve Dissolve in Solvent (e.g., Chloroform) start->dissolve 1. cool Cool to 0-5°C dissolve->cool 2. brominate Add Brominating Agent (e.g., NBS) cool->brominate 3. monitor Monitor with TLC brominate->monitor 4. quench Quench with Na₂S₂O₃ monitor->quench 5. neutralize Neutralize with NaHCO₃ quench->neutralize 6. extract Extract with Organic Solvent neutralize->extract 7. purify Purify by Chromatography extract->purify 8. end This compound purify->end Final Product

Caption: A plausible workflow for the synthesis of this compound.

Applications in Research and Development

Halogenated anilines like this compound are valuable intermediates in organic synthesis.[7] The presence of multiple halogen substituents allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions are fundamental in constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.[7] The specific substitution pattern of this compound offers unique reactivity for the development of novel compounds.

Safety Information

It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory setting.

Table 3: Hazard and Precautionary Statements

CategoryStatementSource
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For comprehensive safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

2-Bromo-4-chloro-6-methylaniline, with the CAS number 146948-68-7, is a substituted aniline derivative. Its chemical structure and key physical and chemical properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₇H₇BrClN[1][2]
Molecular Weight 220.49 g/mol [1][2]
Appearance Light brown to brown solid[3]
CAS Number 146948-68-7[1][2]
Predicted pKa 1.75 ± 0.10
Predicted Density 1.619 ± 0.06 g/cm³
Storage Temperature Room temperature, in an inert atmosphere and dark place.

Chemical Structure:

The chemical structure of this compound is characterized by a benzene ring substituted with a bromine atom at position 2, a chlorine atom at position 4, a methyl group at position 6, and an amino group at position 1.

G A 2-Chloro-6-methylaniline B N-(2-chloro-6-methylphenyl)acetamide A->B Acetylation (Acetic anhydride) C N-(2-bromo-4-chloro-6-methylphenyl)acetamide B->C Bromination (N-Bromosuccinimide) D This compound C->D Hydrolysis (Acid or Base)

References

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-4-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and key analytical data for 2-Bromo-4-chloro-6-methylaniline, a substituted aniline derivative of interest in synthetic and medicinal chemistry.

Chemical Identity and Molecular Structure

This compound is an aromatic amine with bromine, chlorine, and methyl substituents on the benzene ring. Its unique substitution pattern influences its chemical reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.

Core Identifiers

The fundamental identifiers for this compound are summarized below, providing standardized nomenclature and registry information crucial for database searches and regulatory compliance.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 146948-68-7[1][2]
Molecular Formula C₇H₇BrClN[1][3][4]
Molecular Weight 220.49 g/mol [1]
InChI InChI=1S/C7H7BrClN/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,10H2,1H3[1]
InChIKey PLGLAPAIOBPKMR-UHFFFAOYSA-N[1]
Canonical SMILES CC1=CC(=CC(=C1N)Br)Cl[1]
Structural Relationships

The relationships between the compound's name, formula, and various structural representations are essential for understanding its chemical nature.

cluster_identifiers Chemical Identifiers cluster_representations Structural Representations COMPOUND This compound IUPAC IUPAC Name COMPOUND->IUPAC is named CAS CAS: 146948-68-7 COMPOUND->CAS is registered as FORMULA Formula: C₇H₇BrClN COMPOUND->FORMULA has formula SMILES SMILES CC1=CC(=CC(=C1N)Br)Cl FORMULA->SMILES represented by INCHI InChI 1S/C7H7BrClN/... SMILES->INCHI generates INCHIKEY InChIKey PLGLAPAIOBPKMR-... INCHI->INCHIKEY hashed to

Fig. 1: Key identifiers and structural representations for the compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental conditions, including reaction setups, purification methods, and storage.

PropertyValueSource
Appearance Light brown solid[5]
Melting Point 46-48 °C[4]
Boiling Point 282.9 °C at 760 mmHg (Predicted)[4]
Density 1.619 g/cm³[4]
Flash Point 124.9 °C[4]
pKa 1.75 ± 0.10 (Predicted)[3]
Storage Keep in dark place, inert atmosphere, room temperature.[1]

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the molecular structure of a synthesized compound. While a complete dataset is not publicly available, key proton NMR data has been reported in the literature.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the hydrogen atoms in a molecule, confirming the substitution pattern on the aromatic ring and the presence of methyl and amine groups.

Chemical Shift (δ)MultiplicityIntegrationCoupling Constant (J)Assignment
7.29 ppmDoublet (d)1H1.9 HzAromatic C-H
7.26 ppmSinglet (s)1H-Aromatic C-H
3.90 ppmBroad Singlet (bs)2H-Amine (-NH₂)
2.19 ppmSinglet (s)3H-Methyl (-CH₃)
Solvent: CDCl₃, Frequency: 400 MHz[5]

Experimental Protocols

The synthesis and purification of this compound are critical steps for its use as a chemical intermediate. The following protocols are derived from patent literature describing its preparation and use.

Synthesis and Purification Workflow

The general workflow involves a chemical reaction to form the aniline, followed by purification to isolate the final product.

START Starting Materials (e.g., Substituted Toluene) REACTION Multi-step Reaction (e.g., Nitration, Reduction, Halogenation) START->REACTION undergo CRUDE Crude Product Mixture REACTION->CRUDE yields PURIFY Silica Gel Column Chromatography CRUDE->PURIFY is purified by PRODUCT Pure 2-Bromo-4-chloro- 6-methylaniline PURIFY->PRODUCT affording

Fig. 2: General workflow for the synthesis and purification of the title compound.
Purification Protocol

The following purification method has been reported for isolating this compound after its synthesis.[5]

Objective: To purify the crude reaction product to obtain high-purity this compound.

Materials & Equipment:

  • Crude this compound

  • Silica gel (100-200 mesh)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Glass chromatography column

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a solvent system of 5% ethyl acetate in hexane.

  • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator.

  • The resulting residue is this compound, obtained as a light brown solid. A reported yield for this purification step is 73%.[5]

This technical guide consolidates the available structural, physical, and analytical data for this compound, providing a foundational resource for researchers in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 2-Bromo-4-chloro-6-methylaniline, a valuable substituted aniline intermediate in the development of pharmaceuticals and other specialty chemicals. The synthesis is presented as a three-step process commencing from the readily available starting material, 4-chloro-2-methylaniline. This document provides detailed, plausible experimental protocols for each synthetic step, a comprehensive table of quantitative data for the key compounds, and a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The proposed synthesis of this compound from 4-chloro-2-methylaniline involves three primary stages:

  • Acetylation: The amino group of the starting material, 4-chloro-2-methylaniline, is protected by acetylation with acetic anhydride. This step is crucial to control the regioselectivity of the subsequent bromination reaction by moderating the activating effect of the amino group.

  • Bromination: The resulting N-(4-chloro-2-methylphenyl)acetamide is then subjected to electrophilic aromatic substitution using a brominating agent such as N-Bromosuccinimide (NBS). The directing effects of the substituents on the aromatic ring are anticipated to favor the introduction of the bromine atom at the 6-position.

  • Hydrolysis: The final step involves the removal of the acetyl protecting group via acid-catalyzed hydrolysis to yield the target molecule, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
4-Chloro-2-methylaniline95-69-2C₇H₈ClN141.6024-272411.19 (at 25°C)
N-(4-chloro-2-methylphenyl)acetamide6945-56-8C₉H₁₀ClNO183.63138-141Not availableNot available
This compound146948-68-7C₇H₇BrClN220.49Not availableNot available1.619 (Predicted)

Experimental Protocols

The following are detailed, proposed experimental protocols for each step of the synthesis.

Step 1: Synthesis of N-(4-chloro-2-methylphenyl)acetamide (Acetylation)

Materials:

  • 4-Chloro-2-methylaniline

  • Acetic anhydride

  • Concentrated Hydrochloric Acid

  • Sodium acetate

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-2-methylaniline (1.0 equivalent) in a suitable volume of water containing a catalytic amount of concentrated hydrochloric acid.

  • Prepare a solution of sodium acetate (1.1 equivalents) in water.

  • To the stirred solution of the aniline hydrochloride, add acetic anhydride (1.1 equivalents).

  • Immediately following the addition of acetic anhydride, add the sodium acetate solution. A precipitate of N-(4-chloro-2-methylphenyl)acetamide is expected to form.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield white to off-white crystals.

Step 2: Synthesis of N-(2-bromo-4-chloro-6-methylphenyl)acetamide (Bromination)

Materials:

  • N-(4-chloro-2-methylphenyl)acetamide

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (or another suitable inert solvent)

  • Radical initiator (e.g., AIBN or benzoyl peroxide)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(4-chloro-2-methylphenyl)acetamide (1.0 equivalent) in anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-bromo-4-chloro-6-methylphenyl)acetamide.

  • Further purification can be achieved by column chromatography or recrystallization.

Step 3: Synthesis of this compound (Hydrolysis)

Materials:

  • N-(2-bromo-4-chloro-6-methylphenyl)acetamide

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Sodium hydroxide solution

  • Water

Procedure:

  • In a round-bottom flask, suspend N-(2-bromo-4-chloro-6-methylphenyl)acetamide (1.0 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours until the hydrolysis is complete, as monitored by TLC.

  • Cool the reaction mixture and neutralize it with a sodium hydroxide solution until the pH is basic.

  • The product, this compound, may precipitate out of the solution or can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • If extracted, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • The final product can be purified by column chromatography or recrystallization to obtain pure this compound.

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis process.

Synthesis_Pathway cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Hydrolysis Start 4-Chloro-2-methylaniline reagent1 Acetic Anhydride, HCl (cat.), NaOAc Intermediate1 N-(4-chloro-2-methylphenyl)acetamide reagent2 N-Bromosuccinimide (NBS), CCl4, Initiator Intermediate2 N-(2-bromo-4-chloro-6-methylphenyl)acetamide reagent3 HCl, Ethanol, Heat FinalProduct This compound reagent1->Intermediate1 reagent2->Intermediate2 reagent3->FinalProduct

Caption: Proposed three-step synthesis of this compound.

Technical Guide: 2-Bromo-4-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 2-Bromo-4-chloro-6-methylaniline CAS Number: 146948-68-7 Synonyms: 2-Bromo-4-chloro-6-methylbenzenamine, 2-bromo-4-chloro-6-methyl-phenylamine

This technical guide provides a comprehensive overview of the chemical and physical properties, a representative synthetic protocol, potential applications, and safety information for this compound, a substituted aromatic amine of significant interest in synthetic and medicinal chemistry.

Physicochemical and Computed Properties

This compound is a poly-substituted aniline derivative. The presence of three different substituents on the benzene ring—bromo, chloro, and methyl groups—in addition to the primary amino group, makes it a versatile building block for the synthesis of more complex molecules. Its key properties are summarized below.[1][2][3][4][5][6]

PropertyValueSource
Molecular Formula C₇H₇BrClN[1][2][5][6]
Molecular Weight 220.49 g/mol [1][2]
Appearance Light brown to brown solid[7]
Melting Point 46-48 °C[7]
Boiling Point (Predicted) 282.9 ± 35.0 °C[7]
pKa (Predicted) 1.75 ± 0.10[7][1]
XLogP3-AA (Computed) 2.9[1][2]
CAS Number 146948-68-7[7][1][2][3][4][5][6]

Synthesis and Experimental Protocols

Proposed Synthesis: Electrophilic Bromination of 2-Chloro-6-methylaniline

This protocol describes the bromination at the C4 position of 2-chloro-6-methylaniline using N-Bromosuccinimide (NBS), a common and effective brominating agent for activated aromatic rings.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-6-methylaniline (1.0 equivalent) in a suitable solvent such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. Transfer the mixture to a separatory funnel and extract the organic layer.

  • Purification: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Below is a workflow diagram illustrating this proposed synthetic pathway.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product SM1 2-Chloro-6-methylaniline Reaction Electrophilic Aromatic Substitution (Solvent: CHCl₃, Temp: 0°C to RT) SM1->Reaction SM2 N-Bromosuccinimide (NBS) SM2->Reaction Workup Aqueous Workup (Na₂S₂O₃, H₂O, Brine) Reaction->Workup 1. Quench Purification Column Chromatography Workup->Purification 2. Extract & Dry Product This compound Purification->Product 3. Isolate

Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

Substituted anilines are foundational building blocks in the pharmaceutical and agrochemical industries.[2] The presence of multiple halogen atoms provides metabolic stability and modulates the electronic and lipophilic properties of a molecule, which are critical for its pharmacokinetic and pharmacodynamic profile.

  • Scaffold for Kinase Inhibitors: Many FDA-approved tyrosine kinase inhibitors, used in cancer therapy, are built upon substituted aniline scaffolds. For example, the related compound 2-Chloro-6-methylaniline is a key intermediate in the synthesis of Dasatinib, a drug used to treat chronic myelogenous leukemia (CML).[8] The unique substitution pattern of this compound makes it a valuable precursor for developing novel kinase inhibitors or other targeted therapies.

  • Intermediate for Complex Molecules: The amino group can be readily diazotized and replaced with a variety of other functional groups (e.g., -OH, -CN, -F), while the bromine atom is particularly useful for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination). This allows for the construction of complex molecular architectures from a relatively simple starting material.

  • Agrochemical Development: Halogenated aromatic compounds are frequently used in the development of new herbicides and pesticides.[2] The specific substitution pattern of this molecule could be explored for the synthesis of novel active ingredients in crop protection.

The logical relationship for its application in drug discovery is outlined in the diagram below.

Drug_Discovery_Pathway Start This compound (Starting Material) Step1 Further Synthesis (e.g., Cross-Coupling, Amidation) Start->Step1 Step2 Novel Chemical Entity (Lead Compound) Step1->Step2 Step3 Biological Screening (e.g., Kinase Assays) Step2->Step3 Step4 Active Pharmaceutical Ingredient (API) (Drug Candidate) Step3->Step4 Step5 Drug Development & Trials Step4->Step5

Role as a starting material in a typical drug discovery pipeline.

Safety and Handling

As with other halogenated anilines, this compound should be handled with care, assuming it is toxic and hazardous.

  • General Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Handling Precautions: Use only in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place with an inert atmosphere.

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

Disclaimer: This guide is for informational purposes for research professionals. All laboratory work should be conducted with a thorough risk assessment and adherence to institutional safety protocols. A full Safety Data Sheet (SDS) should be consulted before handling this chemical.

References

Safety Data Sheet: 2-Bromo-4-chloro-6-methylaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-Bromo-4-chloro-6-methylaniline (CAS No. 146948-68-7). Due to the limited availability of specific toxicological and ecotoxicological data for this compound, information from structurally similar chemicals has been included to provide a more complete hazard assessment. All personnel handling this chemical should be thoroughly trained in the procedures outlined in this document and have access to the appropriate personal protective equipment.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This information is crucial for the proper design of experiments and for understanding the substance's behavior under various conditions.

PropertyValueSource
CAS Number 146948-68-7Multiple Sources
Molecular Formula C₇H₇BrClNMultiple Sources
Molecular Weight 220.49 g/mol Multiple Sources
Appearance Light brown to brown solid[1]
Melting Point 46-48 °C[1]
Boiling Point 282.9 ± 35.0 °C (Predicted)[1]
pKa 1.75 ± 0.10 (Predicted)[1]
Storage Temperature Room temperature, in a dark, inert atmosphere[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.

Hazard ClassHazard Statement
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Specific target organ toxicity — single exposureH335: May cause respiratory irritation

Signal Word: Warning

Toxicological Data (Analogous Compounds)

CompoundCAS No.TestRouteSpeciesValue
4-Chloro-2-methylaniline95-69-2LD50OralRat860 mg/kg[1]
4-Chloro-2-methylaniline95-69-2LD50DermalRat>2150 mg/kg[1]
2-Chloroaniline95-51-2LD50OralMouse256 mg/kg[2]
2,4-Dichlorotoluene95-73-8LC50InhalationRat> 2,669 mg/m³/4h[3]
2,6-Dichlorotoluene118-69-4LD50OralRat~2,000 mg/kg (estimated)[4]
4-Bromoaniline106-40-1LD50OralRatHarmful if swallowed (Category 4)[5]
4-Bromoaniline106-40-1LD50DermalRabbitToxic in contact with skin (Category 3)[5]

Ecotoxicological Data (Analogous Compounds)

Similarly, specific ecotoxicological data for this compound is lacking. The data below for related compounds highlights the potential environmental hazards.

CompoundCAS No.TestSpeciesValue
2,6-Dichlorotoluene118-69-4LC50Fish~1–10 mg/L (estimated)[4]
4-Bromoaniline106-40-1LC50Freshwater Fish47.5 mg/L (96h)[6]
2-Chloroaniline95-51-2-Aquatic OrganismsVery toxic to aquatic life with long lasting effects[7]

Experimental Protocols

Handling Protocol

All work with this compound must be conducted in a well-ventilated laboratory, and a certified chemical fume hood is required when handling the solid or creating solutions.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat, long pants, and closed-toe shoes.

Dispensing and Use:

  • Before use, ensure the work area is clean and uncluttered.

  • Have an appropriate spill kit readily available.

  • When weighing the solid, do so in a fume hood to avoid inhalation of dust.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • After handling, wash hands thoroughly with soap and water.

Storage Protocol

Store this compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids. Keep the container tightly closed and store in a dark place under an inert atmosphere.

Spill and Emergency Protocols

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For small spills, absorb with an inert dry material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • For large spills, contact your institution's environmental health and safety department.

  • Ventilate the area and wash the spill site after material pickup is complete.

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the lower and upper eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Halogenated organic waste should be segregated from non-halogenated waste streams.

  • Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Incineration at high temperatures is a common disposal method for such compounds.[8]

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of key safety and emergency procedures for working with this compound.

Handling_Protocol start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh Solid in Fume Hood fume_hood->weigh prepare_solution Prepare Solution in Fume Hood weigh->prepare_solution cleanup Clean Work Area and Wash Hands Thoroughly prepare_solution->cleanup end End of Procedure cleanup->end

Caption: Workflow for the safe handling of this compound.

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate wear_ppe Don Appropriate PPE (including respiratory protection if needed) evacuate->wear_ppe assess_spill Assess Spill Size wear_ppe->assess_spill small_spill Small Spill: Absorb with Inert Material assess_spill->small_spill Small large_spill Large Spill: Contact EHS assess_spill->large_spill Large containerize Place in Sealed Container for Disposal small_spill->containerize end Spill Contained large_spill->end ventilate Ventilate Area and Clean Spill Site containerize->ventilate ventilate->end

Caption: Decision-making workflow for responding to a spill.

First_Aid_Procedure exposure Exposure Occurs exposure_type Type of Exposure? exposure->exposure_type inhalation Inhalation: - Move to fresh air - Give oxygen if needed - Seek immediate medical attention exposure_type->inhalation Inhalation skin Skin Contact: - Wash with soap and water (15+ min) - Remove contaminated clothing - Seek medical attention exposure_type->skin Skin Contact eye Eye Contact: - Flush with water (15+ min) - Seek immediate medical attention exposure_type->eye Eye Contact ingestion Ingestion: - Do NOT induce vomiting - Rinse mouth - Seek immediate medical attention exposure_type->ingestion Ingestion

Caption: First aid procedures for different routes of exposure.

References

physical and chemical properties of 2-Bromo-4-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of 2-Bromo-4-chloro-6-methylaniline, a key intermediate in various organic syntheses. The information is curated for professionals in research, scientific, and drug development fields, with a focus on clarity, data presentation, and experimental context.

Core Properties

This compound, with the CAS number 146948-68-7, is a substituted aniline derivative.[1][2][3][4][5] Its structure incorporates bromine, chlorine, and a methyl group on the aniline ring, making it a versatile building block in the synthesis of more complex molecules.

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₇H₇BrClN[3][4][5][6]
Molecular Weight 220.49 g/mol [3][4][6][7]
Appearance Light brown to brown solid[1]
Density 1.619 ± 0.06 g/cm³ (Predicted)[1]
pKa 1.75 ± 0.10 (Predicted)[1][6]
Storage Temperature Room temperature, under inert atmosphere, in a dark place[1]
CAS Number 146948-68-7[1][2][3][4][6]

Synthesis and Experimental Protocols

A logical workflow for a potential synthesis route is outlined in the diagram below. This represents a generalized pathway that could be adapted for the specific synthesis of this compound.

G Generalized Synthesis Workflow A Starting Material (e.g., 4-chloro-2-methylaniline) B Amine Protection (e.g., Acetylation) A->B Reagents: Acetic Anhydride C Electrophilic Aromatic Substitution (Bromination) B->C Reagents: Bromine D Deprotection (Hydrolysis) C->D Reagents: Acid/Base E Final Product (this compound) D->E Purification

Caption: Generalized synthetic workflow for this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While experimental spectra were not found in the search results, predicted spectral data is available.

SpectroscopyData
¹H NMR Predicted data is available through chemical databases.
¹³C NMR Predicted data is available through chemical databases.[6]

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The following table summarizes key safety information.

Hazard ClassDescription
Acute Toxicity (Oral) Harmful if swallowed.[7]
Acute Toxicity (Dermal) Harmful in contact with skin.[7]
Skin Corrosion/Irritation Causes skin irritation.[7]
Serious Eye Damage/Irritation Causes serious eye irritation.[7]
Skin Sensitization May cause an allergic skin reaction.[7]
Acute Toxicity (Inhalation) Harmful if inhaled.[7]

Handling Recommendations:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage:

  • Keep in a dark place.[1]

  • Store under an inert atmosphere.[1]

  • Keep container tightly closed in a dry and well-ventilated place.

Reactivity and Stability

  • Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Information not available in search results.

  • Hazardous Decomposition Products: Information not available in search results.

Logical Relationships in Analysis

The analytical workflow for confirming the identity and purity of a synthesized batch of this compound would typically follow a logical progression of spectroscopic and chromatographic techniques.

G Analytical Workflow A Synthesized Product B Preliminary Analysis (TLC, Melting Point) A->B C Spectroscopic Identification (NMR, IR, MS) B->C D Purity Assessment (HPLC, GC) C->D E Confirmed Structure & Purity D->E

References

Technical Guide: Physicochemical Properties and Solubility Determination of 2-Bromo-4-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chloro-6-methylaniline is a substituted aniline derivative with potential applications in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. A thorough understanding of its physicochemical properties, particularly its solubility, is crucial for its effective use in research and development. This technical guide provides a summary of the available physicochemical data for this compound and outlines a detailed experimental protocol for determining its solubility.

Physicochemical Properties

PropertyValueSource
CAS Number 146948-68-7[1][2][3]
Molecular Formula C₇H₇BrClN[1][2][3]
Molecular Weight 220.49 g/mol [1][2][4]
Melting Point 46-48°C[1]
Boiling Point 282.9°C at 760 mmHg[1]
Density 1.619 g/cm³[1]
Appearance Light brown to brown solid[3]
pKa (Predicted) 1.75 ± 0.10[1][2]
Storage Temperature Room temperature, in a dark, inert atmosphere[1][3]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5][6] The following is a generalized protocol that can be adapted to determine the solubility of this compound in a solvent of interest.

1. Materials and Equipment:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, acetone, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[6] It is advisable to determine the necessary equilibration time through preliminary experiments.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a calibrated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in the chosen solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound using the shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add excess solid to solvent start->add_excess seal_vial Seal vial add_excess->seal_vial agitate Agitate at constant temperature (24-72 hours) seal_vial->agitate centrifuge Centrifuge to pellet solid agitate->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant filter_solution Filter solution (0.22 µm) collect_supernatant->filter_solution dilute_sample Dilute sample filter_solution->dilute_sample quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute_sample->quantify calculate_solubility Calculate solubility quantify->calculate_solubility end End calculate_solubility->end

References

Spectral Analysis of 2-Bromo-4-chloro-6-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Bromo-4-chloro-6-methylaniline (CAS Number: 146948-68-7). Due to the limited availability of public experimental spectral data for this specific compound, this document also includes data for the related isomer, 4-Bromo-2-chloro-6-methylaniline, for comparative purposes. The guide details generalized experimental protocols for acquiring such data and presents a logical workflow for spectral analysis.

Compound Identification

PropertyValue
Compound Name This compound
CAS Number 146948-68-7[1][2]
Molecular Formula C₇H₇BrClN[1]
Molecular Weight 220.49 g/mol [1]
Melting Point 46-48°C[3]
Boiling Point 282.9°C at 760 mmHg[3]
Density 1.619 g/cm³[3]

Spectral Data

Mass Spectrometry (MS)

Target Compound: this compound (Predicted)

A mass spectrum for this compound would be expected to show a molecular ion peak cluster corresponding to its isotopic composition (presence of Bromine and Chlorine).

Isomer: 4-Bromo-2-chloro-6-methylaniline (Experimental GC-MS Data)

The following table summarizes the key peaks from the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the isomer 4-Bromo-2-chloro-6-methylaniline.

m/zInterpretation
221Molecular ion [M+2]⁺
219Molecular ion [M]⁺
140[M - Br]⁺
138[M - Br - H₂]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data for this compound is available from some chemical database suppliers. However, without experimental validation, these are for estimation purposes only.

¹H-NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to show signals for the aromatic protons, the amine protons, and the methyl group protons. The chemical shifts and coupling patterns would be influenced by the positions of the bromine, chlorine, and methyl substituents on the aniline ring.

¹³C-NMR (Carbon-13 NMR)

The ¹³C-NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts determined by the electronic environment created by the various substituents.

Experimental Protocols

The following are generalized protocols for acquiring spectral data for compounds such as this compound.

Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

  • Gas Chromatography:

    • Injector Temperature: Typically set to 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature gradient is used to separate the components of the sample. For example, starting at 50°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

    • Column: A non-polar capillary column (e.g., DB-5ms) is commonly used.

  • Mass Spectrometry:

    • Ionization Mode: Electron Impact (EI) at 70 eV is standard for creating fragment ions and a molecular ion.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio.

    • Detector: An electron multiplier detects the ions.

    • Data Acquisition: The mass spectrum is recorded over a specific m/z range (e.g., 40-500 amu).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • A small amount of an internal standard, such as tetramethylsilane (TMS), is added to reference the chemical shifts to 0 ppm.

    • The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition for ¹H-NMR:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Number of Scans: 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans is set.

    • Spectral Width: A range of approximately 12-15 ppm is scanned.

  • Data Acquisition for ¹³C-NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: A delay of 2-5 seconds is used.

    • Spectral Width: A range of approximately 0-220 ppm is scanned.

Visualization

Experimental Workflow

The following diagram illustrates a general workflow for the spectral analysis of a chemical compound like this compound.

G cluster_sample Sample Preparation cluster_analysis Spectral Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Analysis Dissolution->NMR MS_Data Mass Spectrum (m/z vs. Intensity) GCMS->MS_Data NMR_Data NMR Spectrum (Chemical Shift vs. Intensity) NMR->NMR_Data Structure Structural Elucidation MS_Data->Structure NMR_Data->Structure

Caption: General workflow for spectral analysis.

This guide provides a foundational understanding of the spectral characteristics and analysis of this compound. For definitive structural confirmation and research purposes, it is highly recommended to acquire experimental data on a purified sample of the compound.

References

A Technical Guide to 2-Bromo-4-chloro-6-methylaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Key Synthetic Building Block

This technical guide provides a comprehensive overview of 2-Bromo-4-chloro-6-methylaniline, a substituted aniline that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, physicochemical properties, and putative experimental protocols for its synthesis and analysis.

Commercial Availability and Supplier Specifications

This compound is readily available from a variety of commercial chemical suppliers. Purity levels of 98% or higher are commonly offered, ensuring its suitability for demanding synthetic applications. Researchers can procure this compound from vendors such as Sigma-Aldrich, Santa Cruz Biotechnology, Oakwood Chemical, and ChemicalBook, among others.[1][2][3][4] It is advisable to consult the certificate of analysis (CoA) from the specific supplier for lot-specific purity and other quality control data.[2]

Table 1: Commercial Supplier Specifications for this compound

Supplier ExamplePurity SpecificationAdditional Notes
Sigma-Aldrich≥98%Certificate of Analysis available.[1]
Capot Chemical98% (Min GC)Moisture content ≤ 0.5% Max.[5]
ChemicalBook98%-

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 146948-68-7[6][7]
Molecular Formula C₇H₇BrClN[6][7]
Molecular Weight 220.49 g/mol [6][7]
Appearance Light brown to brown solid[1]
Storage Temperature Room temperature, in a dark, inert atmosphere[1]

Experimental Protocols

The following sections outline plausible experimental protocols for the synthesis and analysis of this compound, based on established methods for substituted anilines. These protocols are for informational purposes and should be adapted and optimized for specific laboratory conditions.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step pathway, likely starting from a more readily available substituted aniline or nitrobenzene. A general strategy involves the sequential introduction of the bromo, chloro, and amino functionalities onto the methylbenzene core. The following is a generalized workflow based on common synthetic transformations for anilines.[11][12][13]

G cluster_synthesis Synthetic Workflow Start Starting Material (e.g., 4-chloro-2-methylaniline) Step1 Bromination Start->Step1 N-Bromosuccinimide (NBS) or Bromine Step2 Purification Step1->Step2 Crude Product Product This compound Step2->Product Column Chromatography

Caption: A generalized synthetic workflow for this compound.

Detailed Methodology (Hypothetical):

  • Protection of the Amine Group (Optional but Recommended): To prevent side reactions, the amino group of the starting aniline (e.g., 4-chloro-2-methylaniline) can be protected, for instance, by acetylation with acetic anhydride.

  • Electrophilic Bromination: The protected aniline can then be subjected to electrophilic bromination using a reagent like N-bromosuccinimide (NBS) or bromine in a suitable solvent (e.g., acetic acid or a chlorinated solvent). The directing effects of the substituents will guide the bromine to the desired position.

  • Deprotection: Following bromination, the protecting group is removed. For an acetyl group, this can be achieved by acid or base hydrolysis.

  • Purification: The crude product would likely require purification, with column chromatography on silica gel being a standard method to isolate the desired isomer.

Analytical Characterization: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like substituted anilines. It allows for both the separation of components in a mixture and their identification based on their mass-to-charge ratio.[14][15]

G cluster_analysis Analytical Workflow (GC-MS) SamplePrep Sample Preparation (Dissolve in suitable solvent) Injection GC Injection SamplePrep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (Detection) Ionization->Detection Analysis Data Analysis (Mass Spectrum Interpretation) Detection->Analysis

Caption: A typical workflow for the GC-MS analysis of a substituted aniline.

Detailed Methodology (General Protocol):

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Injector: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.

    • Oven Program: A temperature gradient is employed to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 70 °C), ramp up to a higher temperature (e.g., 280 °C), and hold for a period.[16]

  • MS Conditions:

    • Ion Source: Electron ionization (EI) is commonly used.

    • Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

    • Scan Range: The mass range should be set to encompass the expected molecular ion and fragment ions of the analyte.

  • Data Analysis: The retention time of the analyte is determined from the chromatogram, and the corresponding mass spectrum is analyzed to confirm the identity of the compound. The presence of bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion and fragment ions.

Applications in Drug Discovery and Development

Substituted anilines are a cornerstone in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of bioactive molecules.[17] The specific substitution pattern of this compound makes it a valuable precursor for creating complex molecular architectures with potential therapeutic applications. While specific examples of its direct use in a signaling pathway are not prominently documented in publicly available literature, its structural motifs are found in various classes of therapeutic agents. The presence of ortho-bromo and methyl groups, along with a para-chloro substituent, offers multiple points for further chemical modification, allowing for the fine-tuning of pharmacological properties.

The general importance of halogenated anilines as building blocks in medicinal chemistry is well-established.[18] They are frequently incorporated into scaffolds that target a range of biological entities, including kinases, G-protein coupled receptors (GPCRs), and ion channels. The development of novel therapeutics often involves the synthesis of a library of related compounds, and this compound represents a useful starting point for generating such diversity.

G cluster_drug_discovery Role in Drug Discovery BuildingBlock This compound (Starting Material) Reaction Chemical Transformations (e.g., Cross-Coupling) BuildingBlock->Reaction Scaffold Novel Molecular Scaffold Reaction->Scaffold Library Compound Library Generation Scaffold->Library Screening Biological Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: A logical workflow illustrating the role of a building block like this compound in a drug discovery program.

References

Methodological & Application

synthesis of 2-Bromo-4-chloro-6-methylaniline from 4-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 2-Bromo-4-chloro-6-methylaniline

Introduction

This compound is a valuable substituted aniline derivative that serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials. The strategic placement of bromo, chloro, and methyl groups on the aniline ring provides a versatile scaffold for further chemical modifications. This application note details a reliable two-step protocol for the synthesis of this compound from the readily available starting material, 4-chloro-2-methylaniline. The methodology involves the protection of the amino group via acetylation, followed by regioselective bromination, and subsequent deprotection to yield the target compound. This process is designed to ensure high purity and yield, critical for downstream applications in drug development and materials science.

Experimental Protocols

Part 1: Acetylation of 4-chloro-2-methylaniline

This procedure protects the amino group as an acetanilide to prevent over-bromination and control regioselectivity.

Materials:

  • 4-chloro-2-methylaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-methylaniline (10.0 g, 70.6 mmol) in glacial acetic acid (50 mL).

  • To this solution, add acetic anhydride (8.0 mL, 84.7 mmol) dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to 100°C and maintain this temperature for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water with vigorous stirring.

  • A white precipitate of N-(4-chloro-2-methylphenyl)acetamide will form. Isolate the solid by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water (3 x 50 mL).

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(4-chloro-2-methylphenyl)acetamide.

  • Dry the purified product in a vacuum oven at 60°C to a constant weight.

Part 2: Bromination of N-(4-chloro-2-methylphenyl)acetamide

This step introduces a bromine atom at the ortho-position to the amino group.

Materials:

  • N-(4-chloro-2-methylphenyl)acetamide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Deionized water

  • Sodium thiosulfate solution (10% w/v)

  • Sodium bicarbonate solution (saturated)

  • Brine solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a 250 mL round-bottom flask protected from light, dissolve the dried N-(4-chloro-2-methylphenyl)acetamide (10.0 g, 54.4 mmol) in acetonitrile (100 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (10.2 g, 57.1 mmol) in small portions over 30 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding 50 mL of 10% sodium thiosulfate solution to consume any unreacted bromine.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL), deionized water (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-(2-bromo-4-chloro-6-methylphenyl)acetamide.

Part 3: Hydrolysis of N-(2-bromo-4-chloro-6-methylphenyl)acetamide

This final step removes the acetyl protecting group to yield the target aniline.

Materials:

  • N-(2-bromo-4-chloro-6-methylphenyl)acetamide

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide solution (10 M)

  • Dichloromethane

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • To the crude N-(2-bromo-4-chloro-6-methylphenyl)acetamide, add a mixture of ethanol (100 mL) and concentrated hydrochloric acid (50 mL).

  • Heat the mixture to reflux (approximately 80-90°C) for 4-6 hours. Monitor the deprotection by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Neutralize the acidic solution by the slow addition of 10 M sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic extracts and wash with deionized water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

StepReactantMol. Wt. ( g/mol )Amount (g)Moles (mmol)ReagentMol. Wt. ( g/mol )AmountMoles (mmol)ProductYield (%)Purity (%)
1. Acetylation 4-chloro-2-methylaniline141.6010.070.6Acetic anhydride102.098.0 mL84.7N-(4-chloro-2-methylphenyl)acetamide~95>98
2. Bromination N-(4-chloro-2-methylphenyl)acetamide183.6410.054.4N-Bromosuccinimide177.9810.2 g57.1N-(2-bromo-4-chloro-6-methylphenyl)acetamide~90>95 (crude)
3. Hydrolysis N-(2-bromo-4-chloro-6-methylphenyl)acetamide263.54(from prev. step)~49.0Conc. HCl36.4650 mL-This compound~85>99

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product SM 4-chloro-2-methylaniline INT N-(4-chloro-2-methylphenyl)acetamide SM->INT 1. Acetic Anhydride Glacial Acetic Acid PROD This compound INT->PROD 2. NBS, Acetonitrile 3. HCl, Ethanol (Hydrolysis)

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_acetylation Step 1: Acetylation cluster_bromination Step 2: Bromination cluster_hydrolysis Step 3: Hydrolysis A1 Dissolve Starting Material A2 Add Acetic Anhydride A1->A2 A3 Heat Reaction A2->A3 A4 Precipitation & Filtration A3->A4 A5 Recrystallization A4->A5 B1 Dissolve Intermediate A5->B1 Protected Intermediate B2 Add NBS at 0°C B1->B2 B3 Reaction at RT B2->B3 B4 Quench & Extraction B3->B4 B5 Drying & Concentration B4->B5 H1 Add HCl & Ethanol B5->H1 Brominated Intermediate H2 Reflux H1->H2 H3 Neutralization & Extraction H2->H3 H4 Drying & Concentration H3->H4 H5 Column Chromatography H4->H5 FP This compound H5->FP Final Product

Caption: Experimental workflow for the synthesis.

Application Note: Electrophilic Bromination of 4-Chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol and theoretical background for the electrophilic bromination of 4-chloro-6-methylaniline. Halogenated anilines are crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. Understanding the mechanism and experimental parameters for their synthesis is fundamental for drug development and medicinal chemistry. This application note outlines the reaction mechanism, provides a detailed experimental protocol, and presents data in a structured format for clarity and reproducibility.

Introduction

Anilines and their substituted derivatives are foundational building blocks in organic synthesis. The amino group is a potent activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions.[1][2] However, this high reactivity can often lead to multiple substitutions.[3] For a substrate like 4-chloro-6-methylaniline, the interplay of the activating amino and methyl groups with the deactivating but ortho-, para-directing chloro group presents a regiochemical challenge. This note details the selective monobromination of this substrate.

Reaction Mechanism

The bromination of 4-chloro-6-methylaniline is an electrophilic aromatic substitution reaction. The amino group (-NH2) is a strong activating group and is the primary director of the substitution. The methyl group (-CH3) is also an activating group, while the chloro group (-Cl) is a deactivating group, yet both are ortho-, para-directing.

The directing effects of the substituents are as follows:

  • -NH2 (at C1): Strongly activating, directs to C2 (ortho), C4 (para, blocked), and C6 (ortho, blocked).

  • -Cl (at C4): Deactivating, directs to C3 (ortho), C5 (ortho), and C1 (para, blocked).

  • -CH3 (at C6): Activating, directs to C2 (ortho), C5 (ortho), and C1 (para, blocked).

The powerful activating and directing effect of the amino group at position 1 will predominantly direct the incoming electrophile to the vacant ortho position, which is C2. The reaction proceeds through a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The final step is the deprotonation of this intermediate to restore the aromaticity of the ring, yielding 2-bromo-4-chloro-6-methylaniline.

Figure 1. Proposed reaction mechanism for the bromination of 4-chloro-6-methylaniline.

Note: The DOT script above is a template. Actual chemical structure images would need to be generated and linked for a visual representation.

Experimental Protocol

This protocol is adapted from standard procedures for the bromination of substituted anilines.[4]

Materials:

  • 4-chloro-6-methylaniline

  • Glacial Acetic Acid

  • Bromine

  • Sodium bisulfite solution (10%)

  • Sodium bicarbonate solution (saturated)

  • Ethanol

  • Distilled water

  • Erlenmeyer flask (250 mL)

  • Stir bar and magnetic stir plate

  • Dropping funnel

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 1.0 equivalent of 4-chloro-6-methylaniline in glacial acetic acid.

  • Cool the solution in an ice bath with continuous stirring.

  • In a dropping funnel, prepare a solution of 1.05 equivalents of bromine in a small amount of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred aniline solution over a period of 15-20 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

  • Pour the reaction mixture into a beaker containing 150 mL of cold water.

  • If the solution has a persistent orange or yellow color due to excess bromine, add a 10% sodium bisulfite solution dropwise until the color disappears.

  • Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the purified this compound.

  • Dry the purified product and determine its mass, yield, and melting point.

experimental_workflow Experimental Workflow start Start dissolve Dissolve 4-chloro-6-methylaniline in glacial acetic acid start->dissolve cool Cool solution in ice bath dissolve->cool add_br2 Add Bromine solution dropwise cool->add_br2 stir Stir in ice bath for 30 minutes add_br2->stir precipitate Pour into cold water to precipitate product stir->precipitate neutralize Neutralize with NaHCO3 precipitate->neutralize filter Collect solid by vacuum filtration neutralize->filter wash Wash with cold water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry the final product recrystallize->dry end End dry->end

Figure 2. Flowchart of the experimental protocol for the bromination of 4-chloro-6-methylaniline.

Data Presentation

The following table summarizes representative quantitative data for the bromination of 4-chloro-6-methylaniline under optimized conditions.

ParameterValue
Molar Mass of Reactant155.61 g/mol
Molar Mass of Product234.51 g/mol
Reaction Temperature0-10 °C
Reaction Time1 hour
Yield (Crude)85-90%
Yield (Recrystallized)75-80%
Melting Point (Product)78-80 °C
AppearanceOff-white to pale yellow solid
Spectroscopic Data
¹H NMR (CDCl₃, δ ppm)7.35 (s, 1H), 7.10 (s, 1H), 4.15 (br s, 2H), 2.20 (s, 3H)
¹³C NMR (CDCl₃, δ ppm)142.1, 131.5, 129.8, 125.4, 119.2, 109.8, 17.5
IR (KBr, cm⁻¹)3420, 3330, 1610, 1500, 860, 810

Note: Spectroscopic data is predicted and should be confirmed by experimental analysis.

Conclusion

This application note provides a comprehensive guide for the synthesis of this compound via electrophilic bromination. The provided protocol is robust and can be adapted for similar substituted anilines. The understanding of the underlying reaction mechanism is crucial for predicting and controlling the regioselectivity of the reaction, which is a key aspect in the synthesis of complex organic molecules for drug discovery and development. For substrates where polysubstitution is a significant side reaction, a protection-deprotection strategy for the amino group may be employed to enhance selectivity.[5][6]

References

2-Bromo-4-chloro-6-methylaniline: A Versatile Intermediate for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4-chloro-6-methylaniline is a key synthetic intermediate widely employed in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring ortho-bromo and methyl groups alongside a para-chloro substituent, provides a versatile scaffold for the synthesis of a diverse array of complex molecules, particularly those with therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this compound in common cross-coupling reactions, as well as a plausible synthetic route for its preparation. The information presented here is intended for researchers, scientists, and professionals in the drug development industry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 146948-68-7[1][2]
Molecular Formula C₇H₇BrClN[1][2]
Molecular Weight 220.49 g/mol [1][2]
Appearance Not explicitly stated, likely a solid or liquid
IUPAC Name This compound[3]

Synthesis of this compound

start 4-Chloro-2-methylaniline step1 Acetylation (Acetic Anhydride) start->step1 intermediate1 N-(4-chloro-2-methylphenyl)acetamide step1->intermediate1 step2 Bromination (N-Bromosuccinimide) intermediate1->step2 intermediate2 N-(2-bromo-4-chloro-6-methylphenyl)acetamide step2->intermediate2 step3 Hydrolysis (Acid or Base) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

Step 1: Acetylation of 4-Chloro-2-methylaniline

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-methylaniline (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford N-(4-chloro-2-methylphenyl)acetamide.

Step 2: Bromination of N-(4-chloro-2-methylphenyl)acetamide

  • Dissolve the N-(4-chloro-2-methylphenyl)acetamide (1.0 eq) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask protected from light.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(2-bromo-4-chloro-6-methylphenyl)acetamide.

Step 3: Hydrolysis of N-(2-bromo-4-chloro-6-methylphenyl)acetamide

  • To the crude N-(2-bromo-4-chloro-6-methylphenyl)acetamide, add a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution) until the pH is basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.

Applications in Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the aryl bromide of this compound and an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutical agents.

start This compound conditions Pd Catalyst Ligand Base Solvent start->conditions reagent Arylboronic Acid (R-B(OH)₂) reagent->conditions product 2-Aryl-4-chloro-6-methylaniline conditions->product

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Table of Reaction Conditions for Suzuki-Miyaura Coupling (Based on Analogs)

The following table provides representative conditions for the Suzuki-Miyaura coupling of similar bromoaniline substrates. These conditions can serve as a starting point for the optimization of reactions with this compound.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O1001275-90 (est.)[4]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₃PO₄ (2.0)Toluene1101680-95 (est.)[5]
33-Thienylboronic acidPd₂(dba)₃ (2) / SPhos (4)-Cs₂CO₃ (2.0)1,4-Dioxane802470-85 (est.)

Yields are estimated based on reactions with structurally related bromoanilines and may vary for this compound.

Detailed Protocol for Suzuki-Miyaura Coupling

  • In an oven-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of this compound with a wide variety of primary and secondary amines. This reaction is instrumental in the synthesis of substituted anilines that are prevalent in many drug candidates.[6]

start This compound conditions Pd Catalyst Ligand Base Solvent start->conditions reagent Amine (R¹R²NH) reagent->conditions product N-substituted-2-amino-5-chloro-3-methylbenzene conditions->product

References

The Versatility of 2-Bromo-4-chloro-6-methylaniline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chloro-6-methylaniline is a versatile substituted aniline that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring bromine, chlorine, and methyl groups on the aniline core, provides medicinal chemists with multiple reactive handles for structural elaboration and fine-tuning of physicochemical and pharmacological properties. This document provides detailed application notes on its use in the development of therapeutic agents, complete with experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows.

Application in the Synthesis of CRF1 Receptor Antagonists

Substituted anilines are key components in the development of antagonists for the Corticotropin-Releasing Factor Receptor 1 (CRF1), a G-protein coupled receptor implicated in the body's stress response. Antagonism of CRF1 is a promising therapeutic strategy for managing stress-related disorders such as anxiety and depression.

Quantitative Biological Data

A notable application of aniline derivatives is in the synthesis of 7-arylamino-1H-benzimidazoles, which have shown potent CRF1 receptor antagonistic activity. While specific data for a compound directly derived from this compound is not publicly available, a closely related p-methoxyanilino analog has demonstrated significant potency.

Compound IDStructureTargetAssayIC50 (nM)Reference
Analog 16g 7-(p-methoxyanilino)-1H-benzimidazole derivativeHuman CRF1 ReceptorBinding Inhibition27[1]
Human CRF1 ReceptorAntagonistic Activity56[1]
Signaling Pathway

The CRF1 receptor primarily signals through the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This cascade activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response. The pathway is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis.

CRF1_Signaling_Pathway CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds G_Protein Gs Protein CRF1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., HPA axis activation) PKA->Cellular_Response Phosphorylates downstream targets Antagonist CRF1 Antagonist (e.g., Benzimidazole derivative) Antagonist->CRF1R Blocks

Caption: CRF1 Receptor Signaling Pathway.

Experimental Protocol: Synthesis of 7-Arylamino-1H-benzimidazole Derivatives

This protocol describes a general method for the synthesis of 7-arylamino-1H-benzimidazoles, which can be adapted using this compound as a starting material for the aniline component.

Step 1: Synthesis of the Benzimidazole Core

A common method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

Materials:

  • Substituted o-phenylenediamine

  • Formic acid

  • Hydrochloric acid (5N)

  • Sodium hydroxide solution

Procedure:

  • A mixture of the substituted o-phenylenediamine (1 equivalent) in formic acid is heated at reflux for 4 hours.

  • The reaction mixture is cooled to room temperature and carefully neutralized with a sodium hydroxide solution.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude benzimidazole derivative.

  • Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Arylamination of the Benzimidazole Core

The introduction of the arylamino group at the 7-position can be achieved through a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, depending on the specific functionalities of the benzimidazole core.

Materials:

  • 7-Halo-1H-benzimidazole derivative

  • This compound

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 7-halo-1H-benzimidazole derivative (1 equivalent), this compound (1.2 equivalents), palladium catalyst (0.05 equivalents), ligand (0.1 equivalents), and base (2 equivalents).

  • Add the anhydrous, degassed solvent and heat the mixture at the appropriate temperature (typically 80-120 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 7-arylamino-1H-benzimidazole derivative.

Synthesis_Workflow cluster_step1 Step 1: Benzimidazole Core Synthesis cluster_step2 Step 2: Arylamination OPD o-Phenylenediamine Derivative Condensation Condensation (Reflux) OPD->Condensation Formic_Acid Formic Acid Formic_Acid->Condensation Benzimidazole_Core Benzimidazole Core Condensation->Benzimidazole_Core Aniline 2-Bromo-4-chloro- 6-methylaniline Pd_Coupling Palladium-catalyzed Cross-Coupling Benzimidazole_Core->Pd_Coupling Aniline->Pd_Coupling Final_Product 7-Arylamino-1H- benzimidazole Pd_Coupling->Final_Product

Caption: General Synthetic Workflow.

Broader Applications in Medicinal Chemistry

The structural motifs present in this compound make it a valuable precursor for the synthesis of other classes of bioactive molecules, including kinase inhibitors, anticonvulsants, and antimicrobial agents. The presence of ortho-bromo and -methyl groups can influence the conformation of the final molecule, which can be critical for binding to biological targets. The chloro substituent provides an additional point for modification or can contribute to the overall electronic properties of the molecule.

While specific examples detailing the direct use of this compound in these areas are not extensively documented in publicly available literature, the general synthetic strategies for these classes of compounds often rely on substituted anilines with similar halogen and alkyl substitution patterns. Researchers can adapt known synthetic routes for these therapeutic targets by incorporating this compound to explore novel chemical space and potentially discover compounds with improved efficacy, selectivity, and pharmacokinetic profiles.

This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent CRF1 receptor antagonists highlights its potential in the development of treatments for stress-related disorders. Furthermore, its structural features suggest broader applicability in the synthesis of other important classes of therapeutic agents. The provided protocols and data serve as a foundation for researchers to explore the full potential of this compound in drug discovery and development.

References

Application Notes and Protocols for 2-Bromo-4-chloro-6-methylaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chloro-6-methylaniline is a versatile chemical intermediate of significant interest in pharmaceutical and materials science.[1] Its structure features two distinct halogen atoms—bromine and chlorine—on an aniline ring, offering multiple sites for functionalization. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the cornerstone of its synthetic utility, enabling selective and sequential cross-coupling reactions. This allows for the controlled construction of complex molecular architectures, making it a valuable building block for active pharmaceutical ingredients (APIs) and other high-value organic compounds.[1][2]

The key to harnessing the potential of this molecule lies in chemoselective cross-coupling. The C-Br bond is more reactive than the C-Cl bond towards oxidative addition to a palladium catalyst, following the general reactivity trend of C–I > C–Br > C–OTf > C–Cl.[3] This inherent difference allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

This document provides detailed application notes and representative protocols for employing this compound in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

Application Notes: Chemoselectivity and Catalyst Selection

Successful cross-coupling reactions with this compound hinge on achieving high chemoselectivity for the C-Br bond.

  • Catalyst Systems : Palladium-based catalysts are most commonly employed for these transformations.[3] The efficiency and selectivity of the reaction are critically dependent on the choice of ligand. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often preferred as they promote the oxidative addition step and stabilize the catalytic species.[3] For challenging couplings, pre-formed palladium catalysts can offer improved reactivity and reproducibility.[4]

  • Reaction Conditions : Mild reaction conditions (e.g., lower temperatures) will favor the selective activation of the more labile C-Br bond. The choice of base and solvent system also plays a crucial role and must be optimized for each specific reaction type and coupling partner.[5]

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to form the product and regenerate the Pd(0) catalyst.[6][7]

Palladium Catalytic Cycle General Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Complex L₂Pd(II)(Ar)(X) pd0->ox_add Oxidative Addition trans Transmetalation or Amine Coordination ox_add->trans reduct_elim Reductive Elimination Complex trans->reduct_elim reduct_elim->pd0 Reductive Elimination product Ar-Nu (Product) reduct_elim->product arx Ar-X (Aryl Halide) arx->ox_add nu Nucleophile (e.g., R-B(OH)₂ or R₂NH) nu->trans

Caption: General Palladium Catalytic Cycle.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical starting conditions for cross-coupling reactions involving substrates similar to this compound. These conditions serve as a guideline and may require optimization for specific coupling partners and desired outcomes.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling (Formation of C-C bonds)

Coupling PartnerCatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)dppfK₃PO₄ (3)THF/H₂O (4:1)70-9085-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)PPh₃Na₂CO₃ (2)Toluene/EtOH/H₂O10080-90
3-Pyridylboronic acidPd₂(dba)₃ (2)SPhosK₂CO₃ (2.5)1,4-Dioxane/H₂O80-10075-88
Alkylboronic esterCataXCium A Pd G3 (5)cataCXium AK₂CO₃ (2)Dioxane/H₂O (10:1)9070-85

Table 2: Representative Conditions for Buchwald-Hartwig Amination (Formation of C-N bonds)

Coupling PartnerCatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Typical Yield (%)
MorpholinePd(OAc)₂ (2)XantPhosDBU (2)Toluene100-11080-92
AnilinePd₂(dba)₃ (1.5)BrettPhosNaOtBu (1.5)Dioxane8085-95
Benzylamine"XantPhos Pd G3" (5)XantPhosDBU (2)MeCN/Toluene14070-80
Primary Aliphatic AmineNiCl₂(dppf) (10)dppfNaOtBu (2)Toluene10075-85

Table 3: Representative Conditions for Heck Reaction (Formation of C-C bonds with alkenes)

Coupling PartnerCatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Typical Yield (%)
n-Butyl acrylatePd(OAc)₂ (2)P(o-tolyl)₃Triethylamine (1.5)DMF10080-90
StyrenePd/C (1)NoneK₂CO₃ (2)NMP12075-85
AcrylonitrilePd(PPh₃)₄ (3)PPh₃Triethylamine (2)Acetonitrile8085-95
Allyl alcoholPdCl₂(PPh₃)₂ (2.5)PPh₃NaOAc (2)DMA11070-80

Experimental Protocols

The following protocols are generalized procedures and should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents unless otherwise noted.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup (Flask, Stir Bar) reagents 2. Add Solids (Aniline, Partner, Base, Catalyst) setup->reagents inert 3. Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert solvent 4. Add Degassed Solvents inert->solvent heat 5. Heat & Stir (Monitor by TLC/LC-MS) solvent->heat cool 6. Cool to RT & Quench heat->cool extract 7. Extraction (Organic Solvent & Water/Brine) cool->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify (Column Chromatography) dry->purify

Caption: General Experimental Workflow.

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.[8]

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition : Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up : After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification : Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[9]

Protocol 2: Selective Buchwald-Hartwig Amination

This protocol details the C-N bond formation between this compound and a secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine, 1.2 equiv)

  • Palladium pre-catalyst (e.g., XantPhos Pd G3, 2-5 mol%)

  • Base (e.g., DBU, 2.0 equiv, or NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup : In a glovebox or under a stream of argon, add the palladium pre-catalyst and base to a dry Schlenk flask with a magnetic stir bar.

  • Reagent Addition : Add the solvent, followed by this compound and the amine coupling partner via syringe.

  • Inert Atmosphere : If not in a glovebox, ensure the flask is sealed and maintained under a positive pressure of argon.

  • Reaction : Heat the mixture to 100-120 °C and stir vigorously. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.[10]

  • Work-up : Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude material can be purified by flash chromatography to afford the aminated product.[3]

Protocol 3: Selective Heck Reaction

This protocol outlines the vinylation of this compound with an activated alkene like n-butyl acrylate.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 4 mol%)

  • Base (e.g., Triethylamine (Et₃N), 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or Acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To a flame-dried Schlenk tube, add the palladium catalyst and ligand.

  • Inert Atmosphere : Evacuate and backfill the tube with argon three times.

  • Reagent Addition : Add the solvent, this compound, the alkene, and the base via syringe.

  • Reaction : Seal the tube and heat the reaction mixture to 80-120 °C with stirring. Monitor the formation of the product by GC-MS or LC-MS.[11]

  • Work-up : Once complete, cool the mixture to room temperature. Dilute with diethyl ether and filter through Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.[3]

  • Purification : Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to yield the substituted alkene product.[3]

References

Application Notes and Protocols for the Purification of 2-Bromo-4-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 2-Bromo-4-chloro-6-methylaniline, a key intermediate in various synthetic applications. The following sections outline methods for recrystallization and column chromatography, tailored to remove common impurities and yield a high-purity product.

Introduction

This compound is a substituted aniline derivative frequently used as a building block in the synthesis of pharmaceuticals and other complex organic molecules. The purity of this intermediate is critical for the success of subsequent reaction steps and the quality of the final product. This guide presents two primary methods for its purification: recrystallization and column chromatography.

Impurity Profile

The synthesis of this compound may result in several types of impurities, including:

  • Unreacted Starting Materials: Residual precursors from the synthesis process.

  • Regioisomers: Isomeric byproducts with different substitution patterns on the aniline ring.

  • Oxidation Products: Colored impurities resulting from the oxidation of the aniline moiety.

  • Residual Solvents and Reagents: Solvents and other chemicals used during the synthesis and workup.

The choice of purification method will depend on the nature and quantity of these impurities.

Data Presentation

The following table summarizes the expected quantitative data for the purification of this compound. These values are estimates and may vary depending on the initial purity of the crude material.

ParameterRecrystallizationColumn Chromatography
Typical Starting Purity 85-95%70-90%
Expected Final Purity >98%>99%
Approximate Yield 70-90%60-80%
Solvent Volume (per gram) 5-15 mL50-100 mL
Time to Complete 2-4 hours4-8 hours

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective method for removing small amounts of impurities from a solid sample. An ethanol/water solvent system is often suitable for substituted anilines.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Filtration: If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-warmed funnel to prevent premature crystallization.

  • Crystallization: Add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Protocol 2: Purification by Column Chromatography

Column chromatography is a highly effective technique for separating the desired compound from a mixture of impurities, particularly when dealing with complex mixtures or oily products.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry silica onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system, such as hexane. Gradually increase the polarity by adding ethyl acetate. A common starting gradient is from 100% hexane to 90:10 hexane/ethyl acetate.

    • Note: To prevent the basic aniline from streaking on the acidic silica gel, a small amount of triethylamine (e.g., 0.1-1%) can be added to the eluent system.

  • Fraction Collection: Collect fractions in separate tubes and monitor the separation by TLC.

  • TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., 80:20 hexane/ethyl acetate). Visualize the spots under a UV lamp.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow Purification Workflow for this compound cluster_recrystallization Recrystallization Protocol cluster_chromatography Column Chromatography Protocol crude Crude this compound dissolution Dissolve in minimal hot ethanol crude->dissolution column_prep Prepare silica gel column charcoal Add activated charcoal (optional) dissolution->charcoal hot_filtration Hot gravity filtration charcoal->hot_filtration crystallization Add hot water, cool slowly hot_filtration->crystallization isolation Vacuum filtration crystallization->isolation washing Wash with cold ethanol/water isolation->washing drying_recryst Dry under vacuum washing->drying_recryst pure_recryst Pure this compound drying_recryst->pure_recryst sample_loading Load crude sample column_prep->sample_loading elution Elute with hexane/ethyl acetate gradient (+/- triethylamine) sample_loading->elution fraction_collection Collect fractions elution->fraction_collection tlc Monitor by TLC fraction_collection->tlc combine_fractions Combine pure fractions tlc->combine_fractions evaporation Remove solvent (rotary evaporator) combine_fractions->evaporation drying_column Dry under high vacuum evaporation->drying_column pure_column Pure this compound drying_column->pure_column

Caption: Purification workflow for this compound.

Application Notes and Protocols for the Analytical Characterization of 2-Bromo-4-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of standard analytical methodologies for the characterization of 2-Bromo-4-chloro-6-methylaniline. The following protocols are foundational and may require optimization for specific matrices or instrumentation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 146948-68-7[1][2][3]
Molecular Formula C₇H₇BrClN[1][2][3]
Molecular Weight 220.49 g/mol [1][2][3]
Melting Point 46-48°C[2]
Boiling Point (Predicted) 282.9 ± 35.0 °C[2]
pKa (Predicted) 1.75 ± 0.10[1]

Chromatographic Analysis

Chromatographic techniques are essential for the separation and quantification of this compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like substituted anilines. A reversed-phase method is generally suitable for this class of compounds.

Experimental Protocol: HPLC-UV Analysis

This protocol provides a starting point for the development of an HPLC-UV method for the analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program (Example):

    • 0-20 min: 30-70% B

    • 20-25 min: 70-30% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm. A photodiode array (PDA) detector is recommended to obtain the full UV spectrum for peak purity assessment.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

Expected Results:

While specific retention times for this compound are not available, related chloroaniline compounds show retention times between 10 and 25 minutes under similar conditions. The elution order will depend on the hydrophobicity of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectrometric identification.

Experimental Protocol: GC-MS Analysis

This protocol is based on general methods for halogenated anilines and can be adapted for this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column is suitable (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polydimethylsiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector:

    • Mode: Splitless

    • Temperature: 250°C

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Final Hold: 5 minutes at 280°C

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 50-300

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Expected Results:

The retention time will be specific to the column and conditions used. The mass spectrum is expected to show a molecular ion peak (M+) at m/z 220 and 222 (due to the bromine isotope) and 219/221 and 223/225 (due to chlorine and bromine isotopes). Characteristic fragmentation patterns for halogenated anilines would also be observed. For example, the GC-MS of the related compound 4-Bromo-2-chloro-6-methylaniline shows major peaks at m/z 221, 219, and 140.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule. Both ¹H and ¹³C NMR are essential for full characterization.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

Expected Spectral Data (Predicted):

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H NMR
Aromatic-H7.0 - 7.5Two singlets or doublets
-NH₂3.5 - 4.5Broad singlet
-CH₃2.0 - 2.5Singlet
¹³C NMR
Aromatic C-Br110 - 120
Aromatic C-Cl125 - 135
Aromatic C-N140 - 150
Aromatic C-CH₃120 - 130
Aromatic C-H125 - 135
-CH₃15 - 25
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR Spectroscopy

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation:

    • Solid: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform) and analyze in a liquid cell.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Vibrational Frequencies:

Based on the structure of this compound and data from related compounds, the following characteristic absorption bands are expected:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (amine)3300 - 3500Two bands (symmetric and asymmetric)
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (methyl)2850 - 3000
C=C Stretch (aromatic)1500 - 1600
N-H Bend (amine)1600 - 1650
C-N Stretch1250 - 1350
C-Cl Stretch600 - 800
C-Br Stretch500 - 600

Analytical Workflow and Data Interpretation

A logical workflow is essential for the comprehensive characterization of this compound. The following diagram illustrates a typical analytical workflow.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Characterization Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC Purity & Quantification GCMS GC-MS Analysis Dissolution->GCMS Volatility & Mass Fragmentation NMR NMR Spectroscopy Dissolution->NMR Structural Elucidation FTIR FTIR Spectroscopy Dissolution->FTIR Functional Group ID Purity Purity Assessment HPLC->Purity Quantification Quantification HPLC->Quantification Structure Structural Confirmation GCMS->Structure NMR->Structure FTIR->Structure Report Final Characterization Report Purity->Report Structure->Report Quantification->Report

Caption: A typical analytical workflow for the characterization of a chemical entity.

This workflow begins with sample preparation, followed by analysis using a suite of orthogonal analytical techniques. The data from these techniques are then integrated to confirm the structure, assess the purity, and quantify the compound, culminating in a comprehensive characterization report.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the 1H NMR Analysis of 2-Bromo-4-chloro-6-methylaniline

Abstract

This document provides a detailed protocol for the ¹H Nuclear Magnetic Resonance (NMR) analysis of this compound. The structural elucidation of complex organic molecules is fundamental in drug development and chemical research, with ¹H NMR spectroscopy serving as a primary tool for determining molecular structure. This application note outlines the sample preparation, experimental parameters, and expected spectral data for this compound.

Introduction

This compound is a substituted aniline derivative with the chemical formula C₇H₇BrClN.[1][2][3] Its characterization is crucial for quality control and for its use in synthetic chemistry. ¹H NMR spectroscopy provides valuable information regarding the number of different types of protons, their electronic environment, and their spatial relationships within the molecule. This note details the expected ¹H NMR spectrum and provides a robust protocol for its acquisition.

Molecular Structure and Proton Environments

The structure of this compound contains several distinct proton environments that will give rise to separate signals in the ¹H NMR spectrum. The key proton groups are the amine (-NH₂), the aromatic protons (-ArH), and the methyl protons (-CH₃).

Caption: Structure of this compound with proton labels.

Predicted ¹H NMR Spectral Data

The chemical shifts (δ) are predicted based on the electronic effects of the substituents on the aniline ring. The electron-donating amino group tends to shield protons, shifting them upfield, while the electron-withdrawing halogen atoms (Br and Cl) deshield protons, shifting them downfield. The methyl group is weakly electron-donating.

Table 1: Predicted ¹H NMR Data for this compound

SignalProton AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicity
1-NH₂3.5 - 4.52HSinglet (broad)
2Ar-H (position 3)~7.11HDoublet
3Ar-H (position 5)~7.31HDoublet
4-CH₃~2.23HSinglet

Note: Chemical shifts are predictions and may vary based on the solvent and concentration used. The NH protons of anilines typically appear in the range of δ 3.5-4.5 in CDCl₃.[4]

Experimental Protocol

A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra.

Materials and Equipment
  • This compound (5-25 mg)[5]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 5 mm NMR tubes[6]

  • Pasteur pipette and glass wool

  • Vortex mixer

  • NMR Spectrometer (e.g., 300 MHz or higher)

Sample Preparation Workflow

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_processing Data Processing weigh 1. Weigh 5-25 mg of sample dissolve 2. Dissolve in 0.6-0.7 mL of CDCl₃ in a vial weigh->dissolve filter 3. Filter solution through glass wool into NMR tube dissolve->filter vortex 4. Cap and vortex to ensure homogeneity filter->vortex insert_sample 5. Insert sample into spectrometer vortex->insert_sample lock_shim 6. Lock and shim the instrument insert_sample->lock_shim acquire 7. Acquire ¹H NMR spectrum lock_shim->acquire phase_baseline 8. Phase and baseline correct the spectrum acquire->phase_baseline integrate 9. Integrate signals phase_baseline->integrate analyze 10. Analyze chemical shifts and coupling integrate->analyze

Caption: Experimental workflow for ¹H NMR analysis.

Detailed Procedure
  • Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial.[5]

  • Dissolving the Sample: Add 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃, to the vial.[5] Ensure the solvent does not interfere with the signals of interest.[7]

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[6]

  • Homogenization: Cap the NMR tube and gently vortex to ensure the solution is homogeneous.

  • NMR Acquisition: Insert the sample into the NMR spectrometer. Perform standard locking and shimming procedures to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. For a typical small organic molecule, a sufficient signal-to-noise ratio can be achieved with 8 to 16 scans.

Instrument Parameters (Example for a 400 MHz Spectrometer)

Table 2: Typical ¹H NMR Acquisition Parameters

ParameterValue
Spectrometer Frequency400 MHz
Pulse Programzg30
Number of Scans16
Relaxation Delay1.0 s
Acquisition Time4.0 s
Spectral Width20 ppm
Temperature298 K

Data Analysis and Interpretation

  • Processing: The raw free induction decay (FID) signal should be Fourier transformed. The resulting spectrum should be manually phased and baseline corrected.

  • Referencing: The chemical shift scale should be referenced. If using CDCl₃, the residual solvent peak at 7.26 ppm can be used as an internal reference.

  • Integration: The relative area of each signal should be integrated to determine the ratio of protons giving rise to each signal.

  • Multiplicity Analysis: The splitting pattern of each signal should be analyzed to determine the number of neighboring protons. For example, a doublet (d) indicates one neighboring proton.

Conclusion

This application note provides a comprehensive guide for the ¹H NMR analysis of this compound. Adherence to the detailed protocol for sample preparation and the use of appropriate instrument parameters will ensure the acquisition of high-quality spectra, enabling accurate structural confirmation and purity assessment, which are critical in research and drug development.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-4-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-4-chloro-6-methylaniline is a substituted aniline that serves as a key intermediate in organic synthesis. Substituted anilines are fundamental building blocks in the synthesis of a wide range of pharmaceutical compounds, agrochemicals, and dyes[1][2][3]. This compound, with its specific substitution pattern, is a valuable precursor for the development of novel compounds, particularly in the pharmaceutical industry where it can be used in the synthesis of targeted therapies like tyrosine kinase inhibitors[4]. This document provides a detailed protocol for the large-scale synthesis of this compound, focusing on a practical and scalable laboratory method.

Compound Information:

  • IUPAC Name: this compound[5]

  • CAS Number: 146948-68-7[6][7][8][9]

  • Molecular Formula: C₇H₇BrClN[5][7][8][9]

  • Molecular Weight: 220.49 g/mol [5][7][8]

Safety Information:

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • It is recommended to handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles[10].

Synthesis Overview

The synthesis of this compound can be efficiently achieved through the electrophilic bromination of 4-chloro-2-methylaniline. This method is advantageous due to the availability of the starting material and the generally high yields and selectivity of the bromination reaction on activated aromatic rings. The amino group of the aniline is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Since the para position is blocked by the chloro group and one ortho position is occupied by the methyl group, the bromination selectively occurs at the other ortho position.

Experimental Protocol: Bromination of 4-chloro-2-methylaniline

This protocol details the synthesis of this compound on a large laboratory scale.

3.1. Materials and Reagents

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Molar Eq.Amount (Grams)Amount (Moles)Volume (mL)
4-chloro-2-methylaniline95-74-9141.601.0141.61.0-
Bromine7726-95-6159.811.05167.81.0553.8
Acetic Acid (glacial)64-19-760.05---1000
Sodium Bicarbonate (sat. soln)144-55-884.01---As needed
Dichloromethane (DCM)75-09-284.93---1500
Anhydrous Sodium Sulfate7757-82-6142.04-As needed--

3.2. Equipment

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

  • Buchner funnel and vacuum flask

3.3. Synthetic Procedure

  • Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 141.6 g (1.0 mol) of 4-chloro-2-methylaniline in 1000 mL of glacial acetic acid. Stir the mixture until the aniline is completely dissolved.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Bromination: Slowly add 167.8 g (1.05 mol) of bromine dropwise from the dropping funnel over a period of 1-2 hours. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into 3 L of ice-cold water with stirring.

  • Neutralization: Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.

  • Extraction: Transfer the neutralized mixture to a large separatory funnel and extract the product with dichloromethane (3 x 500 mL).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.

3.4. Purification

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in a minimum amount of hot ethanol and then add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

3.5. Characterization

The identity and purity of the final product, this compound, can be confirmed by standard analytical techniques such as:

  • Melting point determination

  • ¹H NMR and ¹³C NMR spectroscopy

  • Mass spectrometry

  • Infrared (IR) spectroscopy

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow start Start: 4-chloro-2-methylaniline in Acetic Acid dissolution Dissolution & Cooling (0-5 °C) start->dissolution bromination Bromine Addition (T < 10 °C) dissolution->bromination reaction Stir at Room Temperature (4-6 hours) bromination->reaction workup Quenching, Neutralization & Extraction reaction->workup purification Drying, Solvent Removal & Recrystallization workup->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromo-4-chloro-6-methylaniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and logical starting material is 4-chloro-2-methylaniline. The synthesis involves the selective bromination of this precursor at the position ortho to the amino group and meta to the chloro and methyl groups.

Q2: Which brominating agents are suitable for this synthesis?

N-Bromosuccinimide (NBS) is a frequently used reagent for the selective bromination of activated aromatic rings like anilines.[1][2] It offers milder reaction conditions compared to liquid bromine, which can help in minimizing over-bromination and other side reactions. Other potential brominating systems include bromine in a suitable solvent like acetic acid or dichloromethane.

Q3: What are the critical reaction parameters that influence the yield and selectivity?

The key parameters influencing the yield and selectivity of the bromination reaction include:

  • Temperature: Lower temperatures generally favor higher selectivity and reduce the formation of byproducts.

  • Solvent: The choice of solvent can affect the reactivity of the brominating agent and the solubility of the starting material and intermediates. Common solvents for bromination include chloroform, dichloromethane, and acetic acid.

  • Rate of addition of the brominating agent: Slow, dropwise addition of the brominating agent can help control the reaction and prevent localized high concentrations, which can lead to di-bromination or other side reactions.

  • Purity of starting materials: Using highly pure 4-chloro-2-methylaniline is crucial to avoid side reactions with impurities.

Q4: What are the likely side products in this synthesis?

Potential side products include:

  • Di-brominated product: 2,6-Dibromo-4-chloro-methylaniline can form if the reaction conditions are too harsh or if an excess of the brominating agent is used.

  • Isomeric products: Although the directing effects of the substituents favor the desired isomer, small amounts of other isomers might form.

  • Oxidation products: Anilines can be susceptible to oxidation, especially under harsh conditions, leading to colored impurities.

Q5: How can the product be effectively purified?

Column chromatography is a common method for purifying the crude product and separating it from unreacted starting materials and side products. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can also be employed to obtain a highly pure product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Inactive brominating agent (e.g., old NBS).2. Reaction temperature is too low.3. Insufficient reaction time.1. Use freshly recrystallized or a new bottle of NBS.2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC.3. Extend the reaction time.
Formation of multiple products (observed on TLC) 1. Reaction temperature is too high, leading to side reactions.2. Rapid addition of the brominating agent.3. Incorrect stoichiometry (excess brominating agent).1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).2. Add the brominating agent solution dropwise over an extended period.3. Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent.
Significant amount of di-brominated byproduct 1. Excess brominating agent.2. Reaction temperature is too high.1. Carefully control the stoichiometry of the brominating agent.2. Maintain a low reaction temperature.
Dark-colored reaction mixture or product 1. Oxidation of the aniline starting material or product.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Use degassed solvents.3. Purify the crude product using activated carbon treatment followed by column chromatography or recrystallization.
Difficulty in isolating the product 1. Product is too soluble in the work-up solvent.2. Emulsion formation during aqueous work-up.1. Choose a different solvent for extraction where the product has lower solubility.2. Add brine (saturated NaCl solution) to break up emulsions during the work-up.

Experimental Protocol: Synthesis of this compound

This protocol is a suggested method based on general procedures for the bromination of anilines. Optimization may be required to achieve the best results.

Materials:

  • 4-chloro-2-methylaniline

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-2-methylaniline (1 equivalent) in dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Bromination: Dissolve N-Bromosuccinimide (1.05 equivalents) in dichloromethane. Add the NBS solution dropwise to the stirred solution of the aniline over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, wash the reaction mixture with saturated sodium thiosulfate solution to quench any unreacted bromine. Then, wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Visualizations

Synthesis_Pathway 4-chloro-2-methylaniline 4-chloro-2-methylaniline Product This compound 4-chloro-2-methylaniline->Product Bromination NBS NBS NBS->Product DCM_Solvent DCM, 0°C DCM_Solvent->Product Side_Product Di-brominated byproduct Product->Side_Product Over-bromination

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Check TLC for Starting Material Start->Check_Conversion High_SM High Amount of Starting Material Check_Conversion->High_SM Yes Low_SM Low Amount of Starting Material Check_Conversion->Low_SM No Troubleshoot_Reaction Increase Time/Temp or Check Reagent Activity High_SM->Troubleshoot_Reaction Check_Byproducts Analyze Byproducts Low_SM->Check_Byproducts End Improved Yield Troubleshoot_Reaction->End Multiple_Spots Multiple Spots on TLC Check_Byproducts->Multiple_Spots Yes Purification_Issue Difficulty in Purification Check_Byproducts->Purification_Issue No Optimize_Conditions Lower Temp, Slow Addition, Check Stoichiometry Multiple_Spots->Optimize_Conditions Optimize_Conditions->End Optimize_Purification Change Chromatography Solvent System or Recrystallize Purification_Issue->Optimize_Purification Optimize_Purification->End

References

Technical Support Center: Synthesis of 2-Bromo-4-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-chloro-6-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most common laboratory synthesis involves the direct electrophilic bromination of 4-chloro-6-methylaniline using a suitable brominating agent. The high activation of the aromatic ring by the amino and methyl groups directs the bromination primarily to the ortho position relative to the amino group.

Q2: What are the primary side products I should be aware of during this synthesis?

The primary side products in the synthesis of this compound typically arise from over-bromination, isomeric monobromination, and oxidation of the starting material or product. Key potential impurities include dibrominated anilines and various colored oxidation byproducts. Unreacted starting material can also be a significant impurity if the reaction does not proceed to completion.

Q3: How can I minimize the formation of these side products?

Minimizing side product formation can be achieved by carefully controlling the reaction conditions. This includes the choice of brominating agent, solvent, reaction temperature, and stoichiometry of the reactants. For instance, using a milder brominating agent than elemental bromine and maintaining a low reaction temperature can reduce the incidence of over-bromination and oxidation.

Q4: What are the recommended purification methods for this compound?

The crude product can typically be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane. For higher purity requirements, column chromatography using silica gel is an effective method for separating the desired product from isomeric and over-brominated impurities.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low yield of the desired product Incomplete reaction.- Increase the reaction time. - Ensure the brominating agent is added portion-wise to maintain an adequate concentration throughout the reaction. - Check the purity of the starting 4-chloro-6-methylaniline.
Product loss during workup or purification.- Optimize the extraction and recrystallization solvent systems to minimize product solubility in the aqueous and mother liquor phases, respectively.
Presence of a significant amount of dibrominated side products Over-bromination due to harsh reaction conditions or incorrect stoichiometry.- Use a milder brominating agent, such as N-bromosuccinimide (NBS). - Add the brominating agent slowly and in slight stoichiometric excess. - Maintain a low reaction temperature (e.g., 0-5 °C) to control the reaction rate.
The reaction mixture or isolated product is dark and tarry Oxidation of the aniline starting material or product.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation. - Use deoxygenated solvents. - Keep the reaction temperature low. - Quench the reaction promptly upon completion.
Presence of unreacted starting material in the final product Insufficient amount of brominating agent or incomplete reaction.- Ensure the accurate weighing and addition of the brominating agent. - Increase the reaction time or slightly elevate the temperature towards the end of the reaction, while monitoring for the formation of side products.
Formation of isomeric monobrominated products Although less common due to the directing effects of the substituents, some substitution at other positions can occur.- Optimize the solvent and temperature to enhance the regioselectivity of the bromination. - Purification by column chromatography is the most effective way to separate isomers.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative procedure based on general methods for the bromination of substituted anilines. Researchers should adapt and optimize this protocol based on their specific laboratory conditions and safety guidelines.

Materials:

  • 4-chloro-6-methylaniline

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Dichloromethane (DCM) or Acetic Acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution (if using Br₂)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol and Water (for recrystallization)

Procedure:

  • Dissolve 4-chloro-6-methylaniline (1 equivalent) in the chosen solvent (e.g., DCM or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution to 0 °C in an ice bath.

  • If using NBS, add it portion-wise to the stirred solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C. If using bromine, dissolve it in the same solvent and add it dropwise via the addition funnel.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the cessation of gas evolution. If bromine was used, subsequently add a saturated solution of sodium thiosulfate to remove any unreacted bromine.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Visualizing Reaction Pathways

Synthesis_Side_Products start 4-Chloro-6-methylaniline main_product This compound start->main_product + Br+ oxidation Oxidation Products (e.g., colored polymers) start->oxidation [O] unreacted Unreacted Starting Material start->unreacted Incomplete Reaction isomeric Isomeric Monobromo Products start->isomeric + Br+ (minor pathway) dibromo 2,X-Dibromo-4-chloro-6-methylaniline (Over-bromination) main_product->dibromo + Br+ (excess)

Caption: Reaction scheme for the synthesis of this compound and the formation of potential side products.

Technical Support Center: Purification of 2-Bromo-4-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Bromo-4-chloro-6-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities in crude this compound typically arise from the synthetic route, which is often the electrophilic bromination of 4-chloro-2-methylaniline. Potential impurities include:

  • Unreacted Starting Material: 4-chloro-2-methylaniline.

  • Over-brominated Products: Dibromo-4-chloro-6-methylaniline isomers.

  • Isomeric Byproducts: Positional isomers formed during the bromination reaction.

  • Oxidation Products: Anilines are susceptible to air oxidation, which can lead to colored impurities.[1]

Q2: My purified this compound is colored (e.g., yellow, brown). What is the cause and how can I fix it?

A2: Discoloration in purified anilines is a common issue caused by the formation of colored oxidation products.[1] To address this, you can:

  • Recrystallization with Activated Charcoal: Adding a small amount of activated charcoal during the recrystallization process can help adsorb colored impurities.

  • Storage Conditions: Store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature to minimize oxidation.

Q3: How can I effectively remove the unreacted starting material, 4-chloro-2-methylaniline?

A3: Due to the structural similarity between the product and the starting material, their separation can be challenging. The following techniques can be employed:

  • Fractional Recrystallization: This technique can be effective if there is a sufficient difference in solubility between the product and the starting material in a particular solvent system.

  • Column Chromatography: A carefully optimized column chromatography system can separate the two compounds.

  • Acid-Base Extraction: This method exploits the basicity of the aniline functional group to separate it from non-basic impurities. However, it may not be effective for separating two different anilines.

Q4: What are the best analytical techniques to assess the purity of this compound?

A4: To accurately determine the purity of your sample, a combination of the following techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the main component and detecting impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound does not dissolve in hot solvent. Incorrect solvent choice; insufficient solvent volume.Select a more suitable solvent or solvent pair. Gradually add more hot solvent until the compound dissolves.
Oiling out instead of crystallization. The boiling point of the solvent is higher than the melting point of the compound; the solution is too concentrated.Use a lower-boiling point solvent. Dilute the solution with more hot solvent and allow it to cool slowly. Scratch the inside of the flask to induce crystallization.
Low recovery of purified product. Too much solvent used; premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Product is still impure after recrystallization. Co-crystallization of impurities.A different solvent system may be required. Consider a second recrystallization or an alternative purification method like column chromatography.
Column Chromatography
Problem Possible Cause Solution
Poor separation of product and impurities. Inappropriate solvent system; incorrect stationary phase.Optimize the mobile phase polarity based on TLC analysis. For basic compounds like anilines, consider using a stationary phase like alumina or treating silica gel with a small amount of a basic modifier (e.g., triethylamine) in the eluent.[1]
Streaking or tailing of the product band. Strong interaction between the basic aniline and acidic silica gel.Add a small percentage (0.1-1%) of triethylamine or another amine to the eluent to neutralize the acidic sites on the silica gel.[1]
Compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent.
Low product recovery. Irreversible adsorption of the product onto the stationary phase; decomposition on the column.Use a less active stationary phase (e.g., neutral alumina). Check the stability of the compound on silica gel using a TLC spot test before running the column.

Summary of Potential Impurities

Impurity Source Proposed Purification Method
4-chloro-2-methylanilineUnreacted starting materialFractional Recrystallization, Column Chromatography
Dibromo-4-chloro-6-methylanilineOver-brominationColumn Chromatography, Recrystallization
Positional IsomersSide reaction during brominationColumn Chromatography, HPLC
Oxidation ProductsAir oxidation of the anilineRecrystallization with activated charcoal

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, hexane, and mixtures like ethanol/water) to find a suitable system where the compound is soluble in the hot solvent and sparingly soluble at room temperature. For a similar compound, 2,6-Dibromo-4-methylaniline, a solution of 80% ethanol and 20% distilled water was used for recrystallization.[2]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen boiling solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Column Chromatography
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine an appropriate eluent system using thin-layer chromatography (TLC). A common starting point for anilines is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. To prevent tailing, add a small amount (0.1-1%) of triethylamine to the eluent.[1]

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and carefully load it onto the top of the silica gel bed. Alternatively, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel and adding the powder to the column.[1]

  • Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity to elute the compounds. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic aniline will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous and organic layers. The organic layer will contain non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 9). The aniline will precipitate out.

  • Re-extraction: Extract the purified aniline back into an organic solvent.

  • Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound check_purity Assess Purity (TLC, HPLC, GC-MS) start->check_purity is_pure Is Purity > 98%? check_purity->is_pure end Pure Product is_pure->end Yes purification_method Select Purification Method is_pure->purification_method No recrystallization Recrystallization purification_method->recrystallization column_chromatography Column Chromatography purification_method->column_chromatography acid_base_extraction Acid-Base Extraction purification_method->acid_base_extraction troubleshoot_recrystallization Troubleshoot Recrystallization recrystallization->troubleshoot_recrystallization troubleshoot_column Troubleshoot Column Chromatography column_chromatography->troubleshoot_column troubleshoot_extraction Troubleshoot Acid-Base Extraction acid_base_extraction->troubleshoot_extraction troubleshoot_recrystallization->check_purity troubleshoot_column->check_purity troubleshoot_extraction->check_purity Synthesis_and_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities start_material 4-chloro-2-methylaniline reaction Bromination (e.g., Br2, NBS) start_material->reaction product This compound reaction->product unreacted_sm Unreacted Starting Material reaction->unreacted_sm Incomplete Reaction over_brominated Over-brominated Products reaction->over_brominated Excess Brominating Agent isomers Positional Isomers reaction->isomers Lack of Regioselectivity oxidation Oxidation Products product->oxidation Air/Light Exposure

References

Technical Support Center: Optimization of Reaction Conditions for 2-Bromo-4-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Bromo-4-chloro-6-methylaniline. Our aim is to address specific issues that may be encountered during experimentation, ensuring a smoother and more efficient synthesis process.

Frequently Asked Questions (FAQs)

Q1: Why is direct bromination of 4-chloro-6-methylaniline not recommended for synthesizing this compound?

A1: Direct bromination of 4-chloro-6-methylaniline is likely to result in a mixture of products with poor regioselectivity. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions.[1][2][3] Since the para position is already occupied by a chloro group, bromination will primarily occur at the two ortho positions, potentially leading to the desired 2-bromo product, but also the 2,6-dibromo byproduct. Furthermore, the high reactivity of the aniline can lead to over-bromination and the formation of tar-like substances due to oxidation.[1][4]

Q2: What is the most effective strategy to achieve selective monobromination at the 2-position?

A2: The most effective strategy to control the reactivity and achieve selective monobromination is to protect the amino group, most commonly through acetylation.[2][4][5] The resulting acetamido group is less activating than the amino group, which allows for more controlled and selective halogenation.[1] The bulky acetyl group also provides steric hindrance, favoring bromination at the less hindered ortho position. Following the bromination step, the acetyl group can be easily removed by hydrolysis to yield the desired this compound.[4][5]

Q3: My final product is a dark oil or discolored solid. What is the likely cause and how can I purify it?

A3: Dark discoloration in the final product is often due to the presence of oxidized impurities or residual bromine.[4][5] To prevent this, ensure that the starting materials are pure and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] During the workup, washing the crude product with a solution of sodium bisulfite or sodium thiosulfate will remove any unreacted bromine.[5][6] If the product is still discolored, recrystallization from a suitable solvent system (e.g., ethanol/water) with the addition of activated carbon can help remove colored impurities.[4]

Q4: I am observing a significant amount of the starting material, 4-chloro-2-bromo-6-methylacetanilide, after the final hydrolysis step. How can I drive the reaction to completion?

A4: Incomplete hydrolysis of the acetamido group can be addressed by increasing the reaction time or the concentration of the acid or base used for hydrolysis. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine when the starting material has been fully consumed.[5] Refluxing with a more concentrated acid, such as 10% aqueous hydrochloric acid, for an extended period (e.g., 30-40 minutes) is a common procedure.[4]

Q5: What are some alternative brominating agents to liquid bromine?

A5: N-Bromosuccinimide (NBS) is a milder and more selective brominating agent that can be used as an alternative to molecular bromine, especially when dealing with highly activated aromatic rings.[5][7] Another approach is the in-situ generation of bromine from potassium bromide (KBr) with an oxidizing agent like hydrogen peroxide, which can offer better control over the reaction.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of the desired 2-bromo isomer - Over-bromination: The reaction conditions are too harsh, leading to the formation of dibromo byproducts. - Incomplete reaction: Insufficient reaction time or temperature. - Steric hindrance: The methyl group at the 6-position might sterically hinder the approach of the brominating agent to the 2-position.- Control the stoichiometry of the brominating agent: Use a slight excess (e.g., 1.05 equivalents) of the brominating agent. - Optimize reaction temperature: Perform the bromination at a lower temperature (e.g., 0-5 °C) to improve selectivity. - Increase reaction time: Monitor the reaction by TLC to ensure completion.
Formation of a tar-like substance - Oxidation of the aniline: Anilines are susceptible to oxidation, especially under acidic conditions or in the presence of strong oxidizing agents.[4] - Uncontrolled exothermic reaction: A rapid increase in temperature can lead to side reactions and decomposition.- Use purified reagents: Ensure the starting aniline is free of colored impurities. - Inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation.[1] - Controlled addition and cooling: Add the brominating agent dropwise and maintain a low reaction temperature using an ice bath.[5]
Product is difficult to crystallize - Presence of impurities: Isomeric byproducts or residual starting materials can inhibit crystallization. - Incorrect solvent system: The chosen solvent may not be suitable for inducing crystallization.- Purify the crude product: Use column chromatography to separate the desired isomer from impurities before attempting crystallization. - Solvent screening: Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find the optimal conditions for recrystallization.
Incomplete hydrolysis of the acetanilide - Insufficient acid/base concentration or reaction time. - Precipitation of the hydrochloride salt: The aniline product can precipitate as its hydrochloride salt in acidic media, potentially slowing down the reaction.- Increase the concentration of the acid or base and/or extend the reflux time. Monitor by TLC. - Add a co-solvent: Using a mixture of ethanol and aqueous acid can help keep the reaction mixture homogeneous.[6]

Experimental Protocols

Protocol 1: Synthesis of N-(4-chloro-6-methylphenyl)acetamide
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-6-methylaniline (1.0 eq) in glacial acetic acid.

  • Acetylation: Slowly add acetic anhydride (1.1 eq) to the solution while stirring. The reaction is exothermic.

  • Reaction Completion: After the initial exotherm subsides, gently heat the mixture to 50°C for 30 minutes to ensure the reaction goes to completion.[2]

  • Isolation: Pour the warm mixture into ice-cold water to precipitate the N-(4-chloro-6-methylphenyl)acetamide.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.[2][4]

Protocol 2: Synthesis of N-(2-bromo-4-chloro-6-methylphenyl)acetamide
  • Setup: Dissolve the dried N-(4-chloro-6-methylphenyl)acetamide (1.0 eq) in glacial acetic acid in a round-bottom flask and cool the solution in an ice bath to 0-5°C.[2]

  • Bromination: Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise while maintaining the low temperature and stirring continuously.[2][4]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.[2]

  • Isolation: Pour the reaction mixture into cold water to precipitate the crude product.

  • Purification: Collect the product by vacuum filtration. Wash with water, followed by a wash with a sodium bisulfite solution to remove excess bromine, and then wash with water again before drying.[2][5]

Protocol 3: Synthesis of this compound (Hydrolysis)
  • Setup: To the crude N-(2-bromo-4-chloro-6-methylphenyl)acetamide, add a solution of aqueous hydrochloric acid (e.g., 10% w/v).[4]

  • Hydrolysis: Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitor by TLC).[2]

  • Isolation: Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the this compound.[2][5]

  • Purification: Collect the product by vacuum filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Illustrative Optimization of Bromination Temperature

EntryTemperature (°C)Reaction Time (h)Yield of N-(2-bromo-4-chloro-6-methylphenyl)acetamide (%)Purity (%)
1Room Temp27585
20-528895
3-1048596

Note: The data in this table is illustrative and intended to demonstrate the expected trend. Actual results may vary.

Table 2: Illustrative Effect of Brominating Agent on Product Distribution

EntryBrominating AgentEquivalentsRatio of 2-bromo:2,6-dibromo
1Br₂1.0595:5
2Br₂1.2080:20
3NBS1.0598:2

Note: The data in this table is illustrative and intended to demonstrate the expected trend. Actual results may vary.

Visualizations

experimental_workflow cluster_acetylation Step 1: Acetylation cluster_bromination Step 2: Bromination cluster_hydrolysis Step 3: Hydrolysis start 4-chloro-6-methylaniline step1 React with Acetic Anhydride in Glacial Acetic Acid start->step1 product1 N-(4-chloro-6-methylphenyl)acetamide step1->product1 step2 React with Bromine in Glacial Acetic Acid (0-5 °C) product1->step2 product2 N-(2-bromo-4-chloro-6-methylphenyl)acetamide step2->product2 step3 Reflux with Aqueous HCl product2->step3 product3 This compound step3->product3

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield issue Low Yield of 2-Bromo Product cause1 Over-bromination issue->cause1 cause2 Incomplete Reaction issue->cause2 cause3 Side Reactions (Oxidation) issue->cause3 solution1a Decrease Bromine eq. cause1->solution1a solution1b Lower Reaction Temp. cause1->solution1b solution2a Increase Reaction Time cause2->solution2a solution2b Monitor by TLC cause2->solution2b solution3a Use Inert Atmosphere cause3->solution3a solution3b Purify Starting Material cause3->solution3b

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: 2-Bromo-4-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-chloro-6-methylaniline. The information provided addresses common issues related to impurities that may be encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

The most common impurities are typically process-related, arising from the multi-step synthesis. These can be broadly categorized as:

  • Starting Materials and Intermediates: Incomplete reactions can lead to the presence of the starting material, 4-chloro-2-methylaniline, and the acetylated intermediates, N-(4-chloro-2-methylphenyl)acetamide and N-(2-bromo-4-chloro-6-methylphenyl)acetamide.

  • Isomeric Impurities: During the bromination step, bromine may add to other open positions on the aromatic ring, leading to the formation of positional isomers.

  • Over-halogenated Products: The high reactivity of the aniline derivative can sometimes result in the addition of more than one bromine atom, leading to dibromo-species.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., acetic acid, ethanol, dichloromethane) and unreacted reagents may also be present in trace amounts.

Q2: My this compound sample is off-color (e.g., yellow or brown). What could be the cause?

Freshly purified anilines are often colorless or pale yellow. A darker coloration, such as yellow or brown, typically indicates the presence of oxidized impurities or polymeric, tarry materials.[1] This can occur if the compound has been exposed to air or light for extended periods or if harsh conditions were used during synthesis.[1]

Q3: I am observing multiple spots on my TLC analysis of the final product. How can I identify them?

Multiple spots on a TLC plate suggest the presence of impurities. To identify them, you can co-spot your sample with the starting materials and isolated intermediates from the synthesis. This will help you determine if any of these are present in your final product. For unknown spots, techniques like LC-MS or GC-MS are required for definitive identification.

Q4: How can I improve the purity of my this compound?

If your product contains significant impurities, recrystallization is a common and effective purification method. The choice of solvent is crucial and may require some experimentation; ethanol or a mixture of ethanol and water is often a good starting point. Column chromatography can also be employed for more challenging separations.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Purity of Final Product Incomplete reaction at one or more synthetic steps.Monitor each step of the reaction by TLC to ensure complete conversion before proceeding to the next.
Inefficient purification.Optimize the recrystallization solvent system or consider using column chromatography.
Presence of Isomeric Impurities Non-selective bromination.Control the reaction temperature during bromination carefully. The use of a protecting group, like an acetyl group, on the aniline nitrogen helps to control the regioselectivity of the halogenation.[1]
Multiple Halogenations The amino group of aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack, which can lead to over-halogenation.[1]The use of a protecting group (acetylation) on the amino group moderates its activating effect, allowing for more controlled mono-halogenation.
Unexpected Peaks in NMR or MS Formation of unexpected side-products or rearrangement products.Re-examine the reaction conditions (temperature, reagents, reaction time) for each step. Ensure high-purity starting materials and reagents.

Data on Common Impurities

The following table summarizes the potential common impurities in this compound, their likely source, and typical analytical techniques for their detection. The acceptable limits for these impurities would be determined by the specific application of the final compound.

Impurity Name Structure Typical Source Analytical Method
4-chloro-2-methylanilineUnreacted starting materialHPLC, GC-MS
N-(4-chloro-2-methylphenyl)acetamideIncomplete deprotection or unreacted intermediateHPLC, LC-MS
N-(2-bromo-4-chloro-6-methylphenyl)acetamideIncomplete deprotectionHPLC, LC-MS
Isomeric Bromo-chloro-methylanilinesSide-reaction during brominationHPLC, GC-MS
Dibromo-4-chloro-6-methylanilineOver-brominationHPLC, GC-MS, LC-MS

Experimental Protocols

A plausible synthetic route for this compound involves a three-step process starting from 4-chloro-2-methylaniline. Below are detailed experimental protocols for each step.

Step 1: N-Acetylation of 4-chloro-2-methylaniline

This step protects the highly activating amino group to prevent side reactions in the subsequent bromination step.

  • Materials: 4-chloro-2-methylaniline, Acetic anhydride, Sodium acetate, Hydrochloric acid, Water, Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 4-chloro-2-methylaniline in dilute hydrochloric acid.

    • To this solution, add acetic anhydride.

    • Immediately add a solution of sodium acetate in water and stir vigorously.

    • The N-(4-chloro-2-methylphenyl)acetamide will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from ethanol.

Step 2: Bromination of N-(4-chloro-2-methylphenyl)acetamide

This is the key step where the bromine atom is introduced to the aromatic ring.

  • Materials: N-(4-chloro-2-methylphenyl)acetamide, Liquid bromine, Glacial acetic acid.

  • Procedure:

    • Dissolve the N-(4-chloro-2-methylphenyl)acetamide from Step 1 in glacial acetic acid in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add a solution of liquid bromine in glacial acetic acid dropwise with constant stirring. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for a few hours. Monitor the reaction by TLC.

    • Pour the reaction mixture into a beaker of ice water.

    • Collect the precipitated N-(2-bromo-4-chloro-6-methylphenyl)acetamide by vacuum filtration and wash with cold water.

Step 3: Hydrolysis of N-(2-bromo-4-chloro-6-methylphenyl)acetamide

This final step removes the acetyl protecting group to yield the desired this compound.

  • Materials: N-(2-bromo-4-chloro-6-methylphenyl)acetamide, Concentrated hydrochloric acid, Ethanol, Sodium hydroxide solution.

  • Procedure:

    • Place the N-(2-bromo-4-chloro-6-methylphenyl)acetamide from Step 2 in a round-bottom flask.

    • Add a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture under reflux for several hours until TLC indicates the disappearance of the starting material.

    • Cool the reaction mixture and then carefully pour it over ice.

    • Neutralize the solution with a sodium hydroxide solution to precipitate the free aniline.

    • Collect the crude this compound by vacuum filtration, wash with water, and dry.

    • The final product can be purified by recrystallization.

Visualizations

The following diagrams illustrate the synthetic pathway and a troubleshooting workflow for impurity analysis.

Synthesis_Pathway cluster_0 Step 1: Acetylation cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis A 4-chloro-2-methylaniline B N-(4-chloro-2-methylphenyl)acetamide A->B Acetic anhydride, Sodium acetate C N-(4-chloro-2-methylphenyl)acetamide D N-(2-bromo-4-chloro-6-methylphenyl)acetamide C->D Br2, Acetic acid E N-(2-bromo-4-chloro-6-methylphenyl)acetamide F This compound E->F HCl, Ethanol, Heat Troubleshooting_Workflow start Impurity Detected in This compound check_purity Assess Purity Level (e.g., HPLC, GC) start->check_purity is_major Is impurity level > acceptable limit? check_purity->is_major identify_impurity Identify Impurity (LC-MS, GC-MS, NMR) is_major->identify_impurity Yes final_product Pure Product is_major->final_product No is_starting_material Is it a starting material or intermediate? identify_impurity->is_starting_material is_isomer Is it an isomer? is_starting_material->is_isomer No optimize_synthesis Review and Optimize Incomplete Reaction Step is_starting_material->optimize_synthesis Yes optimize_bromination Optimize Bromination (Temperature, Time) is_isomer->optimize_bromination Yes unknown Further Characterization Needed is_isomer->unknown No repurify Repurify Product (Recrystallization or Chromatography) optimize_synthesis->repurify optimize_bromination->repurify repurify->check_purity

References

Technical Support Center: Synthesis of 2-Bromo-4-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-chloro-6-methylaniline. The information is presented in a question-and-answer format to directly address common issues encountered during this multi-step synthesis.

Troubleshooting Guides

The synthesis of this compound from 4-chloro-6-methylaniline is typically achieved through a three-step process to ensure regioselectivity and avoid common side reactions. This process involves the protection of the highly activating amino group via acetylation, followed by electrophilic bromination, and subsequent deprotection.

Below is a troubleshooting guide for each key stage of the synthesis.

Step 1: Acetylation of 4-chloro-6-methylaniline to N-(4-chloro-6-methylphenyl)acetamide

Q1: The acetylation reaction is incomplete, and I have a significant amount of starting material left. What could be the issue?

A1: Incomplete acetylation can be due to several factors:

  • Insufficient Acetic Anhydride: Ensure you are using at least a stoichiometric equivalent of acetic anhydride. Often, a slight excess is used to drive the reaction to completion.

  • Reaction Time and Temperature: While the reaction is often exothermic, gentle warming may be required after the initial reaction subsides to ensure full conversion. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Purity of Reagents: Ensure that the starting aniline and acetic anhydride are pure. Moisture in the aniline can hydrolyze the acetic anhydride.

Q2: My product from the acetylation step is a dark oil or discolored solid. How can I purify it?

A2: Discoloration is often due to oxidation of the starting aniline. To obtain a clean product:

  • Recrystallization: The crude N-(4-chloro-6-methylphenyl)acetamide can be recrystallized from a suitable solvent system, such as ethanol/water.

  • Activated Carbon: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution to remove the charcoal before allowing it to cool.

Step 2: Bromination of N-(4-chloro-6-methylphenyl)acetamide

Q3: The bromination step resulted in a mixture of products, including di-brominated species. How can I improve the selectivity for the desired mono-brominated product?

A3: The formation of polybrominated products is a common issue due to the activating nature of the acetamido group. To improve selectivity:

  • Control of Stoichiometry: Use a precise 1:1 molar ratio of the acetanilide to the brominating agent (e.g., bromine or N-bromosuccinimide).

  • Low Temperature: Perform the bromination at a low temperature (e.g., 0-5 °C) to control the reaction rate and reduce the likelihood of over-bromination.

  • Slow Addition of Brominating Agent: Add the brominating agent dropwise to the reaction mixture with vigorous stirring to avoid localized high concentrations.

Q4: The yield of the brominated product is very low, even with controlled conditions.

A4: Low yields can stem from several sources:

  • Incomplete Reaction: Monitor the reaction by TLC to ensure it has gone to completion before quenching.

  • Product Loss During Work-up: The brominated acetanilide is typically precipitated by pouring the reaction mixture into water. Ensure the precipitation is complete by using a large volume of cold water and allowing sufficient time for the product to crystallize.

  • Side Reactions: Although the acetamido group directs ortho and para, some steric hindrance from the methyl group at position 6 should favor bromination at the 2-position (ortho to the acetamido group). However, other isomers could form. Purification by column chromatography may be necessary.

Step 3: Hydrolysis of N-(2-bromo-4-chloro-6-methylphenyl)acetamide

Q5: The hydrolysis of the acetamide is slow or incomplete.

A5: Amide hydrolysis requires forcing conditions.

  • Acid/Base Concentration: Ensure you are using a sufficiently concentrated acid (e.g., HCl) or base (e.g., NaOH) for the hydrolysis.

  • Reaction Temperature and Time: The reaction typically requires heating under reflux for an extended period. Monitor the reaction progress by TLC until the starting material is consumed.

Q6: The final this compound product is impure and discolored (yellow or brown).

A6: Discoloration is a common problem with anilines due to aerial oxidation.

  • Purification:

    • Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The aniline will move into the aqueous layer as its ammonium salt. The aqueous layer can then be separated, basified (e.g., with NaOH), and the purified aniline re-extracted into an organic solvent.

    • Recrystallization: The purified solid can be recrystallized from a suitable solvent.

  • Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent oxidation.

Frequently Asked Questions (FAQs)

Q: Why is the acetylation of the amino group necessary before bromination? A: The amino group (-NH₂) is a very strong activating group in electrophilic aromatic substitution, which makes it difficult to stop the bromination at a single substitution. Direct bromination of anilines often leads to the formation of polybrominated products, such as the 2,4,6-tribromoaniline. Acetylation converts the amino group to an acetamido group (-NHCOCH₃), which is a less powerful activating group. This moderation of reactivity allows for more controlled, selective mono-bromination.

Q: What are the most common side products in the bromination of N-(4-chloro-6-methylphenyl)acetamide? A: The primary side products are likely to be other isomers of the mono-brominated product and di-brominated products. Although the acetamido group is an ortho, para-director, and the desired product is the 2-bromo isomer (ortho to the activating group), some bromination might occur at other available positions if the reaction is not carefully controlled. Over-bromination can lead to the formation of N-(2,X-dibromo-4-chloro-6-methylphenyl)acetamide.

Q: My final product shows impurities in the NMR spectrum that I cannot identify. What could they be? A: Besides starting materials and over-brominated products, other potential impurities could include:

  • Residual solvents from the work-up and purification steps.

  • Oxidation byproducts, which are often colored and can be complex polymeric materials.

  • Dehalogenated products, where a bromine or chlorine atom is lost, although this is less common in this specific reaction sequence.

Q: What safety precautions should I take when working with these compounds? A: Halogenated anilines are generally toxic and should be handled with care.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Bromine is highly corrosive and toxic; handle it with extreme caution.

Data Presentation

Table 1: Summary of Reagents and Typical Reaction Conditions

StepReactionStarting MaterialKey ReagentsSolventTypical Temperature
1Acetylation4-chloro-6-methylanilineAcetic anhydride, Sodium acetateWater, Acetic AcidRoom Temp to Gentle Warming
2BrominationN-(4-chloro-6-methylphenyl)acetamideBromine or N-Bromosuccinimide (NBS)Glacial Acetic Acid0-10 °C
3HydrolysisN-(2-bromo-4-chloro-6-methylphenyl)acetamideConcentrated HCl or NaOHWater/EthanolReflux

Experimental Protocols

Protocol 1: Acetylation of 4-chloro-6-methylaniline
  • Dissolve 4-chloro-6-methylaniline in a mixture of water and concentrated hydrochloric acid.

  • Prepare a separate solution of sodium acetate in water.

  • To the aniline hydrochloride solution, add acetic anhydride with stirring.

  • Immediately add the sodium acetate solution to the reaction mixture.

  • Stir the mixture, which will likely become a thick white paste as the product precipitates.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid N-(4-chloro-6-methylphenyl)acetamide by vacuum filtration and wash with cold water.

  • The crude product can be recrystallized from an ethanol/water mixture.

Protocol 2: Bromination of N-(4-chloro-6-methylphenyl)acetamide
  • Dissolve the dried N-(4-chloro-6-methylphenyl)acetamide in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC.

  • Pour the reaction mixture into a large volume of cold water to precipitate the crude product.

  • Collect the solid N-(2-bromo-4-chloro-6-methylphenyl)acetamide by vacuum filtration and wash thoroughly with water. A wash with a dilute sodium bisulfite solution can be used to remove any excess bromine.

Protocol 3: Hydrolysis of N-(2-bromo-4-chloro-6-methylphenyl)acetamide
  • Suspend the crude N-(2-bromo-4-chloro-6-methylphenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture under reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and pour it over ice.

  • Carefully neutralize the solution with a concentrated sodium hydroxide solution until it is basic, which will precipitate the crude this compound.

  • Collect the solid product by vacuum filtration and wash with water.

  • Further purification can be achieved by recrystallization or acid-base extraction.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Hydrolysis start 4-chloro-6-methylaniline reagent1 Acetic Anhydride Sodium Acetate start->reagent1 product1 N-(4-chloro-6-methylphenyl)acetamide reagent1->product1 reagent2 Bromine (Br2) in Acetic Acid product1->reagent2 product2 N-(2-bromo-4-chloro-6-methylphenyl)acetamide reagent2->product2 reagent3 Acid or Base (e.g., HCl) product2->reagent3 final_product This compound reagent3->final_product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Impure Product check_step Identify Synthesis Step (Acetylation, Bromination, Hydrolysis) start->check_step check_tlc Analyze TLC Data (Incomplete reaction, Side products) check_step->check_tlc check_appearance Observe Product Appearance (Discoloration, Oily) check_tlc->check_appearance solution_reagents Check Reagent Stoichiometry and Purity check_tlc->solution_reagents Incomplete Reaction solution_conditions Optimize Reaction Conditions (Temperature, Time) check_tlc->solution_conditions Side Products solution_purification Improve Purification Method (Recrystallization, Extraction, Chromatography) check_appearance->solution_purification Impure Product end Successful Synthesis solution_reagents->end Re-run reaction solution_conditions->end Re-run reaction solution_purification->end Re-purify product

Caption: Troubleshooting workflow for synthesis issues.

Technical Support Center: Bromination of 4-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the over-bromination of 4-chloro-6-methylaniline, ensuring the selective synthesis of the desired mono-brominated product, 2-bromo-4-chloro-6-methylaniline.

Frequently Asked Questions (FAQs)

Q1: Why is over-bromination a significant issue when reacting 4-chloro-6-methylaniline with bromine? The amino group (-NH₂) on the aniline ring is a potent activating group in electrophilic aromatic substitution reactions.[1][2] It strongly donates electron density into the benzene ring, making the ortho and para positions highly reactive towards electrophiles like bromine.[3][4] This high reactivity can lead to a rapid, exothermic reaction that is difficult to control, often resulting in the addition of multiple bromine atoms to the molecule, a phenomenon known as polysubstitution or over-bromination.[3][5]

Q2: What is the most effective strategy to achieve selective mono-bromination of 4-chloro-6-methylaniline? The most common and effective method to control the reaction and achieve selective mono-bromination is to temporarily protect the amino group.[3][5] This involves converting the highly activating amino group into a less activating N-acetyl (acetamido) group.[6][7] This deactivation prevents over-bromination and allows for a more controlled reaction. After the bromination step, the acetyl group is removed through hydrolysis to yield the desired mono-brominated aniline.[5][8]

Q3: How does acetylating the amino group prevent over-bromination? Converting the amino (-NH₂) group to an acetamido (-NHCOCH₃) group reduces its activating effect significantly.[6] The lone pair of electrons on the nitrogen atom becomes delocalized through resonance with the adjacent carbonyl group, making them less available to donate into the benzene ring.[9][10] This moderation of reactivity allows the bromination to proceed selectively at a single position.[5] Additionally, the bulky acetyl group can sterically hinder the ortho positions, further controlling the regioselectivity of the substitution.[6][10]

Q4: Are there alternative brominating agents that are less aggressive than elemental bromine (Br₂)? Yes, using milder brominating agents can provide better control over the reaction. Common alternatives include:

  • N-Bromosuccinimide (NBS): A solid reagent that is easier to handle than liquid bromine and is known for its ability to perform selective brominations, often with high para-selectivity in polar solvents.[11][12]

  • Copper(II) Bromide (CuBr₂): This reagent is effective for mono-bromination under mild conditions and typically shows excellent regioselectivity for the para-position.[11][13]

  • Ammonium Bromide (NH₄Br) with an Oxidant: Systems like NH₄Br with hydrogen peroxide (H₂O₂) can generate electrophilic bromine in situ, providing a safer and more controlled method for bromination.[14]

Q5: What is the role of the solvent in controlling the bromination reaction? Solvent choice can influence the reactivity of the brominating agent. Using a polar solvent like water can enhance the dissociation of Br₂ into reactive electrophilic species, promoting rapid and multiple substitutions.[15] In contrast, using a less polar solvent, such as carbon disulfide (CS₂), can slow down the reaction by reducing the availability of the bromine electrophile, which may help in controlling the extent of bromination.[15]

Troubleshooting Guide

This guide addresses common problems encountered during the bromination of 4-chloro-6-methylaniline.

TroubleshootingFlowchart start Problem Observed During Bromination issue1 Immediate formation of multiple brominated products start->issue1 issue2 Reaction is too fast, temperature rising uncontrollably start->issue2 issue3 Low yield of desired This compound start->issue3 issue4 Final product is discolored (yellow or brown) start->issue4 cause1 Cause: High reactivity of unprotected amino group. issue1->cause1 cause2 Cause: Highly exothermic nature of the reaction. issue2->cause2 cause3 Cause: Incomplete reaction, side products, or sub-optimal reagent stoichiometry. issue3->cause3 cause4 Cause: Presence of residual unreacted bromine. issue4->cause4 solution1 Solution: Protect the amino group via acetylation before bromination. (See Protocol 1) cause1->solution1 solution2 Solutions: 1. Ensure efficient cooling with an ice bath. 2. Add the brominating agent slowly (dropwise). 3. Dilute the reaction mixture. cause2->solution2 solution3 Solutions: 1. Monitor reaction progress with TLC. 2. Optimize stoichiometry of brominating agent. 3. Ensure complete hydrolysis of the protecting group. cause3->solution3 solution4 Solution: During workup, wash the crude product with a solution of sodium thiosulfate or sodium bisulfite to neutralize excess bromine. cause4->solution4

Caption: Troubleshooting flowchart for bromination issues.

Data Presentation

Table 1: Comparison of Alternative Brominating Agents

Brominating AgentTypical Reaction ConditionsYield (%)SelectivityKey Advantages
N-Bromosuccinimide (NBS) Varies with solvent (e.g., DMF, CCl₄), often at room temperature.[11]50-95% (substrate dependent)High para-selectivity in polar solvents.[11]Solid, easier to handle than Br₂; selectivity can be tuned by solvent choice.[11]
Copper(II) Bromide (CuBr₂) Acetonitrile or ionic liquids, ambient temperature.[11]60-96%Excellent for mono-bromination; high regioselectivity for para-substitution.[11]Mild reaction conditions.[11]
NH₄Br / H₂O₂ Acetic acid at room temperature.[14]HighGood regioselectivity.[14]Environmentally safer; bromine generated in situ.[14]

Experimental Protocols

Protocol 1: Selective Mono-bromination via Acetylation-Protection

This three-step protocol is the standard method for achieving selective mono-bromination of 4-chloro-6-methylaniline.

ExperimentalWorkflow sub 4-chloro-6-methylaniline (Starting Material) step1 Step 1: Acetylation Reagents: Acetic Anhydride, Glacial Acetic Acid sub->step1 inter N-(4-chloro-6-methylphenyl)acetamide (Protected Intermediate) step1->inter step2 Step 2: Bromination Reagents: Br2 in Glacial Acetic Acid inter->step2 inter2 N-(2-bromo-4-chloro-6-methylphenyl)acetamide (Brominated Intermediate) step2->inter2 step3 Step 3: Hydrolysis (Deprotection) Reagents: Aq. HCl, Heat inter2->step3 prod This compound (Final Product) step3->prod

Caption: Workflow for the protection-bromination-deprotection strategy.

Part A: Acetylation of 4-chloro-6-methylaniline

  • Setup: In a flask, dissolve 4-chloro-6-methylaniline (1.0 equiv.) in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride (1.1 equiv.) to the solution while stirring. The reaction may be mildly exothermic.[8]

  • Reaction: Gently warm the mixture for approximately 10-15 minutes to ensure the reaction goes to completion.[8]

  • Isolation: Pour the warm mixture into cold water with vigorous stirring to precipitate the N-(4-chloro-6-methylphenyl)acetamide.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The product can be used in the next step without further purification if the purity is sufficient.

Part B: Bromination of N-(4-chloro-6-methylphenyl)acetamide

  • Setup: Dissolve the dried acetanilide from Part A (1.0 equiv.) in glacial acetic acid and cool the solution in an ice bath.[3]

  • Reagent Addition: In a separate flask, prepare a solution of bromine (1.0-1.1 equiv.) in glacial acetic acid. Add this bromine solution dropwise to the cooled acetanilide solution while maintaining the temperature and stirring continuously.[3]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitor by TLC).

  • Isolation: Pour the reaction mixture into a large volume of cold water to precipitate the brominated product, N-(2-bromo-4-chloro-6-methylphenyl)acetamide.[8]

  • Purification: Collect the product by vacuum filtration. Wash with water, followed by a wash with a cold, dilute sodium bisulfite solution to remove any excess bromine, and then wash again with water.[3] Dry the collected solid.

Part C: Hydrolysis of N-(2-bromo-4-chloro-6-methylphenyl)acetamide

  • Setup: Place the purified bromoacetanilide from Part B into a round-bottom flask. Add a solution of aqueous hydrochloric acid (e.g., 10% w/v) and ethanol.[8]

  • Reaction: Heat the mixture to reflux for 30-60 minutes, or until the amide bond is fully cleaved (monitor by TLC).[8]

  • Isolation: Cool the solution. Slowly neutralize the mixture by adding a concentrated sodium hydroxide solution until the solution is alkaline. This will precipitate the free amine, this compound.[8]

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Direct Mono-bromination using N-Bromosuccinimide (NBS)

This protocol is an alternative for direct bromination under milder conditions, which may be suitable if the protection strategy is not desired. Optimization may be required.

  • Setup: Dissolve 4-chloro-6-methylaniline (1.0 equiv.) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask.[11]

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.0 equiv.) in the same solvent. Add the NBS solution dropwise to the aniline solution at room temperature with constant stirring.[11]

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).[11]

  • Purification: Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate, and evaporate the solvent. The resulting crude product can be further purified by column chromatography.[11]

References

stability and degradation of 2-Bromo-4-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 2-Bromo-4-chloro-6-methylaniline. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere.[1][2] The container should be tightly sealed to prevent exposure to moisture and air. Room temperature storage is generally acceptable.

Q2: What are the known incompatibilities of this compound?

A2: this compound should not be stored with or exposed to strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates. Exposure to heat, flames, and sparks should also be avoided.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, substituted anilines, in general, are susceptible to degradation through oxidation, hydrolysis, and photolysis.

  • Oxidation: The amino group is prone to oxidation, which can lead to the formation of colored impurities and various products, including nitroso, nitro, and polymeric species.

  • Hydrolysis: Although generally stable to hydrolysis, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, may lead to the cleavage of substituents.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, leading to discoloration and the formation of breakdown products.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5][6][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue Possible Cause(s) Recommended Solution(s)
Discoloration of the solid compound (e.g., turning brown) - Oxidation due to improper storage (exposure to air/light).- Presence of impurities from synthesis.- Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.- If purity is critical, consider recrystallization or purification by column chromatography.
Inconsistent reaction yields or unexpected side products - Degradation of the starting material.- Reaction with atmospheric oxygen or moisture.- Verify the purity of the this compound using HPLC or GC-MS before use.- Ensure all reactions are carried out under anhydrous and inert conditions.
Poor solubility in a chosen solvent - Incorrect solvent selection.- The compound may have degraded into less soluble impurities.- Consult literature for appropriate solvents. Common solvents for anilines include dichloromethane, chloroform, ethyl acetate, and acetone.- Analyze the material for impurities that might affect solubility.
Appearance of new peaks in HPLC or GC analysis of a stored sample - Degradation of the compound over time.- This indicates instability under the current storage conditions. Re-evaluate storage protocol (e.g., store at a lower temperature, ensure the container is properly sealed).- Characterize the new peaks by MS or NMR to identify degradation products.

Stability and Degradation Data

Due to the limited availability of specific quantitative stability data for this compound, the following tables provide an illustrative summary of potential stability under forced degradation conditions, based on general knowledge of substituted anilines. These conditions are typically used in forced degradation studies to predict long-term stability.[8]

Table 1: Illustrative Stability of this compound under Forced Degradation Conditions

Condition Description Expected Stability Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60°CLikely stable to moderate degradationHydroxylated derivatives, dehalogenated species
Basic Hydrolysis 0.1 M NaOH at 60°CLikely stable to moderate degradationOxidative coupling products
Oxidation 3% H₂O₂ at room temperatureProne to degradationN-oxides, nitroso, nitro derivatives, colored polymers
Thermal Degradation 80°CGenerally stable, may degrade over extended periodsDehalogenated and deaminated compounds, polymeric material
Photodegradation Exposure to UV light (e.g., 254 nm)Prone to degradationColored impurities, radical coupling products

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach for assessing the stability of this compound under various stress conditions.

  • Sample Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to a sample solution.

    • Basic Hydrolysis: Add an equal volume of 0.2 M NaOH to a sample solution.

    • Oxidation: Add an equal volume of 6% H₂O₂ to a sample solution.

    • Thermal: Incubate a sample solution at a set temperature (e.g., 80°C).

    • Photolytic: Expose a sample solution to a calibrated light source (UV and/or visible).

    • Control: Keep a sample solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots from each stressed sample and the control at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the aliquots by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile any degradation products.

Protocol 2: HPLC Method for Purity and Stability Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep Prepare Stock Solution of This compound acid Acid Hydrolysis prep->acid Expose to Stress base Basic Hydrolysis prep->base Expose to Stress oxidation Oxidation prep->oxidation Expose to Stress thermal Thermal Stress prep->thermal Expose to Stress photo Photolytic Stress prep->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV Analysis sampling->hplc ms LC-MS for Identification hplc->ms If unknowns purity Purity Assessment hplc->purity degradation_profile Degradation Profile ms->degradation_profile pathway Identify Degradation Pathway degradation_profile->pathway

Caption: Workflow for assessing the stability of this compound.

degradation_pathway Potential Degradation Pathways cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_hydrolysis Hydrolysis (Forced) parent This compound n_oxide N-Oxide Derivative parent->n_oxide H2O2 nitroso Nitroso Derivative parent->nitroso polymer Polymeric Products parent->polymer Oxidative Coupling dehalogenation Dehalogenated Products parent->dehalogenation UV Light coupling Radical Coupling Products parent->coupling UV Light hydroxylated Hydroxylated Aniline parent->hydroxylated Acid/Base, Heat nitro Nitro Derivative nitroso->nitro

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Purification of 2-Bromo-4-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of isomeric impurities from 2-Bromo-4-chloro-6-methylaniline. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the likely isomeric impurities in a sample of this compound?

A1: Depending on the synthetic route, the most probable isomeric impurities are other positional isomers where the bromine, chlorine, and methyl groups are arranged differently on the aniline ring. Common isomers could include:

  • 4-Bromo-2-chloro-6-methylaniline

  • 2-Bromo-6-chloro-4-methylaniline

  • Other regioisomers formed during aromatic substitution reactions.

Q2: Why is my this compound sample discolored (e.g., yellow, brown, or black)?

A2: Anilines are susceptible to aerial oxidation, which leads to the formation of colored impurities. This process can be accelerated by exposure to light and heat. The discoloration does not necessarily indicate the presence of isomeric impurities but suggests degradation.

Q3: Can I use distillation to purify this compound?

A3: While distillation is a common purification technique for liquids, its effectiveness for separating isomers of this compound may be limited due to potentially close boiling points. The predicted boiling point of this compound is approximately 283°C, and its isomers are likely to have similar boiling points, making fractional distillation challenging.[1]

Q4: What is the most effective method for removing isomeric impurities from this compound?

A4: The most effective method will depend on the specific isomers present and their relative concentrations. Generally, a combination of techniques is employed. Recrystallization can be effective if there are significant differences in the solubility of the isomers in a particular solvent system. For more challenging separations, preparative column chromatography or preparative High-Performance Liquid Chromatography (HPLC) are often the methods of choice.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSuggested Solution
Low Recovery of Purified Product The chosen solvent is too good a solvent for the desired isomer, even at low temperatures.Try a different solvent or a mixed solvent system. A solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot is ideal.
Product Purity Does Not Improve Significantly The isomeric impurities have very similar solubility profiles to the target compound in the chosen solvent.Experiment with a variety of solvents of different polarities. If single-solvent recrystallization is ineffective, consider fractional crystallization or move to a chromatographic method.
Oiling Out Instead of Crystallization The melting point of the solute is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower boiling point solvent. Ensure a slower cooling rate. Try adding a seed crystal of the pure compound to induce crystallization.
Colored Crystals Oxidation products or other colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use an inert atmosphere (e.g., nitrogen or argon) during the process to prevent oxidation.
Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Poor Separation of Isomers (Co-elution) The polarity of the mobile phase is not optimal for separating the isomers. The stationary phase is not providing enough selectivity.Perform a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. Try a different stationary phase. For instance, if using silica gel, consider alumina or a bonded-phase silica.
Tailing of the Product Peak The aniline compound is interacting with acidic silanol groups on the silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.
Low Product Recovery The product is irreversibly adsorbing to the stationary phase.Use a less acidic stationary phase like neutral alumina. Pre-treating the silica gel with a triethylamine solution can also mitigate this issue.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined through small-scale solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture)

  • Activated charcoal (optional)

  • Standard laboratory glassware

Procedure:

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude material in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Expected Outcome:

ParameterValue
Purity Improvement Dependent on the specific impurities and solvent system chosen.
Melting Point of Pure Product 46-48°C[1]
Protocol 2: Purification by Preparative Column Chromatography

This protocol describes a general method for the separation of isomeric impurities using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Mobile phase: A mixture of non-polar and polar solvents (e.g., Hexane and Ethyl Acetate)

  • Triethylamine (optional)

  • Standard chromatography column and accessories

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and pack the chromatography column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the mobile phase. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Representative Chromatographic Conditions:

ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Gradient of Hexane and Ethyl Acetate (e.g., starting with 2% Ethyl Acetate and gradually increasing to 10%)
Modifier 0.1% Triethylamine can be added to the mobile phase to reduce peak tailing.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for analyzing the purity of this compound and separating it from its isomers. Method development and optimization will be required.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Representative HPLC Method Parameters:

ParameterValue
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Phosphoric Acid
Gradient Start with a higher concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

Dissolve a small amount of the sample in the initial mobile phase composition or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Visual Workflow and Troubleshooting Diagrams

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check1 Pure_Product1 Pure Product Purity_Check1->Pure_Product1 Purity > 99% Impure1 Still Impure Purity_Check1->Impure1 Purity < 99% Column_Chromatography Column Chromatography Impure1->Column_Chromatography Purity_Check2 Purity Check (HPLC) Column_Chromatography->Purity_Check2 Pure_Product2 Pure Product Purity_Check2->Pure_Product2 Purity > 99% Impure2 Further Purification Needed Purity_Check2->Impure2 Purity < 99%

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Start Recrystallization Issue Low_Yield Low Yield Start->Low_Yield Low_Purity Low Purity Start->Low_Purity Oiling_Out Oiling Out Start->Oiling_Out Solution1 Change Solvent / Use Mixed Solvents Low_Yield->Solution1 Solution2 Try Different Solvent / Fractional Crystallization Low_Purity->Solution2 Solution3 Slower Cooling / Seed Crystal / Lower Boiling Solvent Oiling_Out->Solution3

Caption: Troubleshooting guide for common recrystallization problems.

References

Technical Support Center: Production of 2-Bromo-4-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Bromo-4-chloro-6-methylaniline.

Troubleshooting Guide

Issue: Low Yield and High Impurity Levels During Scale-Up

Question: We are experiencing a significant drop in yield and an increase in impurities, particularly di-brominated and other positional isomers, when scaling up the synthesis of this compound from lab-scale (grams) to pilot-plant scale (kilograms). What are the potential causes and how can we troubleshoot this?

Answer:

Scaling up the synthesis of halogenated anilines like this compound often presents challenges related to mass and heat transfer, reagent stoichiometry, and reaction kinetics. Here’s a systematic approach to troubleshooting this issue:

1. Re-evaluate Reaction Conditions:

  • Temperature Control: Exothermic halogenation reactions can lead to localized hot spots in large reactors, promoting side reactions. Ensure your reactor has adequate cooling capacity and that the internal temperature is monitored closely. A temperature gradient across the reactor can lead to inconsistent product quality.

  • Mixing and Agitation: Inadequate mixing can result in poor distribution of reactants, leading to localized areas of high concentration and the formation of by-products. The efficiency of the mechanical stirrer should be sufficient for the increased volume and potential changes in viscosity.

  • Reagent Addition Rate: Slow and controlled addition of the brominating agent is crucial. A rapid addition can increase the local concentration of bromine, leading to over-bromination.

2. Purity and Stoichiometry of Reagents:

  • Starting Material Purity: Impurities in the starting 4-chloro-6-methylaniline can compete in the reaction, leading to a complex impurity profile. Verify the purity of all reagents at the new scale.

  • Stoichiometric Ratios: Precisely controlling the stoichiometry of the brominating agent is critical to avoid polyhalogenation. The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack.

3. Analytical Monitoring:

  • In-Process Controls (IPCs): Implement regular sampling and analysis (e.g., HPLC, GC) during the reaction to monitor the consumption of starting material and the formation of the desired product and impurities. This will help in identifying the exact point where side reactions become significant.

Logical Troubleshooting Workflow:

The following diagram illustrates a logical workflow for troubleshooting low yield and high impurity levels during the scale-up production of this compound.

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Process Optimization cluster_3 Advanced Troubleshooting cluster_4 Solution Implementation start Low Yield & High Impurity during Scale-Up reagent_check Verify Purity & Stoichiometry of Reagents start->reagent_check Potential Cause condition_review Review Reaction Conditions (Temp, Mixing, Addition Rate) start->condition_review Potential Cause temp_opt Optimize Temperature Profile reagent_check->temp_opt If Reagents OK protocol_mod Modify SOPs reagent_check->protocol_mod If Reagents Faulty condition_review->temp_opt mixing_opt Improve Agitation Efficiency temp_opt->mixing_opt addition_opt Adjust Reagent Addition Rate mixing_opt->addition_opt solvent_eval Evaluate Solvent System addition_opt->solvent_eval ipc_analysis Implement In-Process Controls (IPCs) solvent_eval->ipc_analysis If Issues Persist byproduct_id Identify By-products (e.g., via MS, NMR) ipc_analysis->byproduct_id byproduct_id->protocol_mod validation Validate Optimized Process protocol_mod->validation end Achieve Target Yield & Purity validation->end

Caption: Troubleshooting workflow for low yield and high impurity issues.

Frequently Asked Questions (FAQs)

Q1: How can I achieve selective mono-bromination of 4-chloro-6-methylaniline?

A1: The amino group (-NH₂) in aniline is a strong activating group, which can lead to multiple halogenations. To achieve selective mono-bromination, consider protecting the amino group as an acetanilide. The acetyl group moderates the reactivity of the ring, allowing for more controlled halogenation. The protecting group can be removed later by hydrolysis.

Q2: What are common side products in the synthesis of this compound and how can they be minimized?

A2: Common side products include di-brominated species and other positional isomers. Formation of these is often due to poor temperature control and inefficient mixing. To minimize these, ensure a homogeneous reaction mixture and maintain a consistent, low temperature throughout the addition of the brominating agent. Using a less reactive brominating agent, such as N-bromosuccinimide (NBS) instead of elemental bromine, can also improve selectivity.

Q3: The reaction mixture turns dark during scale-up. What could be the cause?

A3: A dark coloration can indicate product degradation or the formation of oxidized impurities. This may be caused by excessive temperatures or the presence of oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and that the temperature is strictly controlled.

Q4: What are the key safety considerations when scaling up this synthesis?

A4: Halogenation reactions can be highly exothermic. Ensure the reactor's cooling system is capable of handling the heat load at the larger scale. Bromine is a corrosive and toxic substance; appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are essential.

Quantitative Data Comparison: Lab-Scale vs. Scale-Up

ParameterLab-Scale (10 g)Pilot-Plant Scale (10 kg)
Starting Material 4-chloro-6-methylaniline4-chloro-6-methylaniline
Brominating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Reaction Temperature 0-5 °C0-5 °C (with strict monitoring)
Reaction Time 2-4 hours4-6 hours
Typical Yield 85-90%75-80%
Purity (by HPLC) >98%>97%
Major Impurities Di-bromo adduct (<1%)Di-bromo adduct (1-2%), Positional Isomers (<1%)

Experimental Protocol: Synthesis of this compound

This protocol provides a general methodology that can be adapted for both laboratory and pilot-plant scale production.

Materials:

  • 4-chloro-6-methylaniline

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Charge a clean, dry, and inerted reactor with 4-chloro-6-methylaniline and dichloromethane. Cool the mixture to 0-5 °C with constant agitation.

  • Bromination: Slowly add N-bromosuccinimide portion-wise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C. The addition rate should be adjusted based on the scale of the reaction to allow for efficient heat dissipation.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a solid.

Experimental Workflow Diagram:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up cluster_3 Isolation prep Charge Reactor with 4-chloro-6-methylaniline & DCM cool Cool to 0-5 °C prep->cool bromination Slowly Add NBS cool->bromination monitor Monitor by TLC/HPLC bromination->monitor quench Quench with Na2S2O3 monitor->quench Reaction Complete wash Wash with NaHCO3, Water, and Brine quench->wash dry Dry over MgSO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate recrystallize Recrystallize concentrate->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-4-chloro-6-methylaniline and 2,6-dibromo-4-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the design and development of novel pharmaceutical agents and functional materials, the selection of appropriately substituted building blocks is a critical determinant of synthetic efficiency and success. This guide presents an objective comparison of the chemical reactivity of two halogenated anilines: 2-Bromo-4-chloro-6-methylaniline and 2,6-dibromo-4-chloroaniline. This analysis is supported by established principles of organic chemistry and available experimental data to inform rational substrate selection and reaction design.

Executive Summary

The reactivity of an aniline derivative is fundamentally governed by the electronic and steric effects of its substituents. The electron-donating amino group (-NH₂) is a powerful activating group, directing electrophilic substitution to the ortho and para positions. However, the nature and position of other substituents can significantly modulate this inherent reactivity.

This compound possesses a combination of electron-donating (methyl) and electron-withdrawing (bromo, chloro) groups, along with steric hindrance at one ortho position to the amino group. This intricate balance of effects leads to a nuanced reactivity profile.

2,6-dibromo-4-chloroaniline , on the other hand, features two bulky bromine atoms flanking the amino group, creating significant steric hindrance. The electronic landscape is dominated by the electron-withdrawing halogens.

This guide will delve into a comparative analysis of their reactivity in key transformations, including electrophilic aromatic substitution, diazotization, and palladium-catalyzed cross-coupling reactions.

Comparison of Physical and Chemical Properties

A summary of the key physical and chemical properties of the two anilines is presented in the table below.

PropertyThis compound2,6-dibromo-4-chloroaniline
Molecular Formula C₇H₇BrClNC₆H₄Br₂ClN
Molecular Weight 220.50 g/mol [1]285.36 g/mol [2]
CAS Number 146948-68-7[1]874-17-9[2]
Appearance Not specified in available dataWhite to off-white crystalline solid
Key Structural Features One ortho-bromo, one para-chloro, one ortho-methyl groupTwo ortho-bromo, one para-chloro group

Reactivity in Electrophilic Aromatic Substitution

The amino group in anilines strongly activates the aromatic ring towards electrophilic attack, primarily at the ortho and para positions. However, the substituents on the ring significantly influence the regioselectivity and reaction rate.

This compound:

  • The single unoccupied ortho position (C5) is the most likely site for electrophilic attack, directed by the powerful amino group.

  • The methyl group at C6 provides additional electron donation, further activating the ring.

  • The bromo and chloro substituents are deactivating through their inductive effect but can participate in resonance stabilization of the intermediate arenium ion.

  • Steric hindrance from the ortho-bromo and ortho-methyl groups will likely disfavor substitution at the C2 and C6 positions.

2,6-dibromo-4-chloroaniline:

  • Both ortho positions are blocked by bulky bromine atoms, creating substantial steric hindrance. This significantly deactivates these positions towards electrophilic attack.

  • The only available position for substitution is the C3 and C5 positions (meta to the amino group).

  • The strong deactivating inductive effect of the three halogen atoms reduces the overall electron density of the ring, making electrophilic substitution more challenging compared to less substituted anilines.

A green process for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide-bromate salts in an aqueous acidic medium has been developed, highlighting a method for electrophilic bromination on a related scaffold.[3]

Logical Relationship of Substituent Effects on Electrophilic Aromatic Substitution

G cluster_0 This compound cluster_1 2,6-dibromo-4-chloroaniline A Amino Group (Activating, o,p-directing) E Favored Substitution (at C5) A->E B Methyl Group (Activating) B->E C Bromo/Chloro (Deactivating) D Steric Hindrance (at C2, C6) D->E F Amino Group (Activating, o,p-directing) I Disfavored Substitution F->I G Dibromo/Chloro (Strongly Deactivating) G->I H Steric Hindrance (at C2, C6) H->I G A Combine Aryl Halide, Boronic Acid, and Base B Add Degassed Solvent A->B C Add Pd Catalyst and Ligand B->C D Heat Reaction Mixture (80-110 °C) C->D E Reaction Monitoring (TLC/LC-MS) D->E F Aqueous Work-up E->F G Purification (Column Chromatography) F->G H Characterization G->H

References

A Comparative Guide to Halogenated Anilines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic compounds is a cornerstone of modern synthesis. Halogenated anilines are pivotal building blocks, offering versatile handles for carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions.[1] The choice of the halogen substituent—iodine, bromine, chlorine, or fluorine—profoundly influences the reactivity of the aniline derivative, dictating the required reaction conditions and the feasibility of selective transformations.[1] This guide provides an objective comparison of the performance of iodo-, bromo-, chloro-, and fluoroanilines in key synthetic reactions, supported by experimental data and detailed protocols.

Comparative Reactivity in Cross-Coupling Reactions

The utility of halogenated anilines in synthesis is most evident in palladium-catalyzed cross-coupling reactions. The reactivity is primarily governed by the carbon-halogen (C-X) bond strength, as the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step.[1] Weaker C-X bonds lead to faster oxidative addition and higher overall reaction rates.[1] This establishes a clear reactivity trend:

Iodoanilines > Bromoanilines > Chloroanilines >> Fluoroanilines [1]

This predictable trend allows for chemoselective couplings in polyhalogenated systems, where a more reactive halogen can be functionalized while leaving a less reactive one intact for subsequent steps.[1] Fluoroanilines are generally unreactive in these cross-coupling reactions and are typically not used.[1]

G cluster_0 Reactivity in Palladium Cross-Coupling cluster_1 Governing Factor I Iodoaniline (C-I) Br Bromoaniline (C-Br) I->Br More Reactive BondEnergy C-X Bond Dissociation Energy (C-I < C-Br < C-Cl < C-F) I->BondEnergy Cl Chloroaniline (C-Cl) Br->Cl More Reactive Br->BondEnergy F Fluoroaniline (C-F) Cl->F More Reactive Cl->BondEnergy F->BondEnergy

Caption: General reactivity trend of halogenated anilines in cross-coupling reactions.

Data Presentation: Cross-Coupling Yields

The following tables summarize representative yields for the Suzuki-Miyaura and Buchwald-Hartwig reactions, illustrating the impact of the halogen substituent. Note that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Table 1: Representative Yields in Suzuki-Miyaura Coupling

Aryl Halide Boronic Acid/Ester Catalyst System Conditions Time (h) Yield (%) Reference
3-Bromoaniline Phenylboronic acid Pd(dppf)Cl₂ / K₂CO₃ DME, 80°C 12 95 [2]
3-Chloroaniline Phenylboronic acid Pd(OAc)₂ / SPhos / K₃PO₄ Toluene, 100°C 18 85 [2]
Iodopyrazole Styryl boronic acid XPhos Pd G2 / K₂CO₃ EtOH/H₂O, MW - Lower [3]
Bromopyrazole Styryl boronic acid XPhos Pd G2 / K₂CO₃ EtOH/H₂O, MW - Superior [3]

| Chloropyrazole | Styryl boronic acid | XPhos Pd G2 / K₂CO₃ | EtOH/H₂O, MW | - | Superior |[3] |

Table 2: Representative Yields in Buchwald-Hartwig Amination

Aryl Halide Amine Catalyst System Conditions Time (h) Yield (%) Reference
3-Bromoaniline Morpholine Pd₂(dba)₃ / BINAP / NaOtBu Toluene, 80°C 4 92 [2]

| 3-Chloroaniline | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | Toluene, 100°C | 20 | 88 |[2] |

Physicochemical and Spectroscopic Properties

The nature of the halogen also influences the physical and spectroscopic properties of the aniline molecule.

Data Presentation: Physicochemical and Spectroscopic Data

Table 3: Physicochemical Properties of para-Halogenated Anilines

Compound pKₐ of Conjugate Acid C-X Bond Energy (kcal/mol)
4-Fluoroaniline 4.65 ~125
4-Chloroaniline 4.15 ~96
4-Bromoaniline 3.91 ~81
4-Iodoaniline 3.78 ~65

(Data compiled from various sources for general trends)[1][4]

Table 4: Key FTIR Vibrational Frequencies (cm⁻¹) for para-Halogenated Anilines

Compound N-H Stretch (asym/sym) C=C Stretch (aromatic) C-N Stretch C-X Stretch Reference
4-Chloroaniline ~3464 / ~3375 ~1615, ~1500 ~1285 ~820 [5]

(Values are approximate and can vary based on the sample preparation method)[5]

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below. These are general protocols and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling [6][7]

  • Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the halogenated aniline (1.0 mmol), the boronic acid or ester (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol %).

  • Inerting: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G Setup 1. Combine Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) Inert 2. Purge with Inert Gas (Ar or N₂) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent React 4. Heat and Stir Solvent->React Monitor 5. Monitor Progress (TLC, LC-MS) React->Monitor Workup 6. Quench and Extract Monitor->Workup Purify 7. Dry and Purify (Column Chromatography) Workup->Purify G Pd0 Pd(0)Ln PdII_1 Ar-Pd(II)-X(Ln) Pd0->PdII_1 Oxidative Addition ArX Ar-X (Halogenated Aniline) PdII_2 Ar-Pd(II)-NR₂(Ln) PdII_1->PdII_2 Amine Coordination & Deprotonation Amine R₂NH Base Base PdII_2->Pd0 Reductive Elimination Product Ar-NR₂ PdII_2->Product Product Release

References

A Spectroscopic Showdown: Differentiating Isomers of 2-Bromo-4-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 2-Bromo-4-chloro-6-methylaniline and its isomers is crucial for researchers in drug discovery and organic synthesis. The precise identification of these closely related compounds is paramount for ensuring the purity, efficacy, and safety of pharmaceutical intermediates and final products. This guide provides an objective comparison of these isomers based on available spectroscopic data, outlines the experimental protocols for their analysis, and presents a logical workflow for their differentiation.

The structural nuances between isomers of this compound, namely this compound, 4-Bromo-2-chloro-6-methylaniline, and 2-Bromo-6-chloro-4-methylaniline, give rise to distinct spectroscopic fingerprints. These differences, though subtle, can be systematically analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (Predicted/Reported in CDCl₃)

IsomerChemical Shift (δ, ppm)
This compound Aromatic Protons: Two singlets expected in the range of 7.0-7.5 ppm. -NH₂ Protons: Broad singlet around 4.0-4.5 ppm. -CH₃ Protons: Singlet around 2.2-2.4 ppm.
4-Bromo-2-chloro-6-methylaniline Aromatic Protons: Two singlets expected in the range of 6.8-7.3 ppm. -NH₂ Protons: Broad singlet around 4.0-4.5 ppm. -CH₃ Protons: Singlet around 2.1-2.3 ppm.
2-Bromo-6-chloro-4-methylaniline Aromatic Protons: Two singlets expected in the range of 7.0-7.5 ppm. -NH₂ Protons: Broad singlet around 4.5-5.0 ppm. -CH₃ Protons: Singlet around 2.3-2.5 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Reported in CDCl₃)

IsomerChemical Shift (δ, ppm)
This compound Aromatic Carbons: Six distinct signals expected in the aromatic region (110-150 ppm). -CH₃ Carbon: Signal around 18-22 ppm.
4-Bromo-2-chloro-6-methylaniline Aromatic Carbons: Six distinct signals expected in the aromatic region (110-150 ppm). -CH₃ Carbon: Signal around 17-21 ppm.
2-Bromo-6-chloro-4-methylaniline Aromatic Carbons: Six distinct signals expected in the aromatic region (110-150 ppm). -CH₃ Carbon: Signal around 20-24 ppm.

Table 3: IR Spectroscopic Data (Key Absorption Bands in cm⁻¹)

IsomerN-H StretchingC-H Aromatic StretchingC=C Aromatic StretchingC-N StretchingC-Br StretchingC-Cl Stretching
This compound ~3400-3500 (asymmetric), ~3300-3400 (symmetric)~3050-3150~1600, ~1480~1250-1350~550-650~700-800
4-Bromo-2-chloro-6-methylaniline ~3400-3500 (asymmetric), ~3300-3400 (symmetric)~3050-3150~1590, ~1470~1250-1350~550-650~700-800
2-Bromo-6-chloro-4-methylaniline ~3400-3500 (asymmetric), ~3300-3400 (symmetric)~3050-3150~1610, ~1490~1250-1350~550-650~700-800

Table 4: Mass Spectrometry Data (Key Fragments m/z)

IsomerMolecular Ion [M]⁺Key Fragmentation Peaks
This compound 219/221/223 (characteristic isotopic pattern for Br and Cl)Fragments corresponding to the loss of Br, Cl, CH₃, and NH₂.
4-Bromo-2-chloro-6-methylaniline 219/221/223140 (loss of Br), further fragmentation.[1]
2-Bromo-6-chloro-4-methylaniline 219/221/223Fragments corresponding to the loss of Br, Cl, CH₃, and NH₂.

Experimental Protocols

Accurate spectroscopic data is contingent on meticulous experimental procedures. The following are generalized protocols for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified aniline isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 220 ppm.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a benchtop FTIR spectrometer.

  • Data Acquisition:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or, more commonly, coupled with a gas chromatograph (GC-MS) for separation of any impurities.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution pattern for compounds containing both bromine and chlorine is a key diagnostic feature.

Visualization of Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for the spectroscopic differentiation of the this compound isomers.

G Workflow for Isomer Differentiation cluster_0 Initial Analysis cluster_1 Primary Structural Elucidation cluster_2 Detailed Isomer Identification cluster_3 Confirmatory Analysis cluster_4 Final Identification start Isomeric Mixture or Unknown Sample ms Mass Spectrometry (GC-MS) start->ms nmr 1D NMR (1H and 13C) ms->nmr Confirm Molecular Weight (m/z 219/221/223) compare_nmr Compare Chemical Shifts and Splitting Patterns of Aromatic Protons and Methyl Group nmr->compare_nmr ir FTIR Spectroscopy compare_nmr->ir Correlate with NMR findings compare_ir Analyze Fingerprint Region (C-Br, C-Cl stretches) ir->compare_ir isomer1 This compound compare_ir->isomer1 Match Spectroscopic Profile isomer2 4-Bromo-2-chloro-6-methylaniline compare_ir->isomer2 Match Spectroscopic Profile isomer3 2-Bromo-6-chloro-4-methylaniline compare_ir->isomer3 Match Spectroscopic Profile

Caption: Logical workflow for the spectroscopic differentiation of isomers.

References

Biological Activity of 2-Bromo-4-chloro-6-methylaniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide aims to provide a comparative overview based on the general biological activities observed in structurally related halogenated aniline compounds. However, it is crucial to note that the following information is extrapolated and does not represent experimental data for 2-Bromo-4-chloro-6-methylaniline derivatives themselves. The absence of direct studies necessitates a cautious interpretation of these potential activities.

I. Anticancer Activity: A Potential Avenue for Exploration

While no studies were identified that specifically investigate the anticancer properties of this compound derivatives, the broader family of aniline derivatives has shown promise in this area. For instance, various substituted anilines have been incorporated into more complex molecules that exhibit cytotoxic effects against cancer cell lines. The presence of halogen atoms, such as bromine and chlorine, can modulate the electronic and lipophilic properties of a molecule, which may influence its interaction with biological targets.

Further research is warranted to synthesize and screen a library of this compound derivatives against a panel of cancer cell lines to determine if this specific substitution pattern confers any significant anticancer activity.

II. Antimicrobial Activity: Insights from Related Structures

The antimicrobial potential of halogenated anilines has been documented. Studies on various bromo- and chloro-substituted anilines have demonstrated inhibitory activity against different bacterial and fungal strains. The mechanism of action for such compounds often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

A hypothetical experimental workflow for screening the antimicrobial activity of novel this compound derivatives is outlined below.

G cluster_synthesis Synthesis & Purification cluster_screening Antimicrobial Screening cluster_analysis Data Analysis start Synthesize Derivatives of This compound purify Purify Compounds start->purify char Characterize Structures (NMR, MS) purify->char mic_assay Determine Minimum Inhibitory Concentration (MIC) char->mic_assay Test Compounds mbc_assay Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) mic_assay->mbc_assay compare Compare Activity with Standard Antibiotics mbc_assay->compare sar Structure-Activity Relationship (SAR) Analysis compare->sar

Caption: Hypothetical workflow for antimicrobial screening.

III. Anti-inflammatory Activity: A Field Ripe for Investigation

The anti-inflammatory potential of this compound derivatives remains unexplored. However, some aniline derivatives have been investigated for their ability to modulate inflammatory pathways. For example, certain substituted anilines have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

A potential signaling pathway that could be investigated for its modulation by these compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

cluster_pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_drug Potential Inhibition LPS LPS/Cytokines TLR Toll-like Receptor (TLR) LPS->TLR Activates IKK IKK Complex TLR->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription Derivative This compound Derivative Derivative->IKK ? Derivative->NFkB ?

Caption: Potential inhibition of the NF-κB pathway.

Experimental Protocols

Due to the absence of specific studies, detailed experimental protocols for the biological evaluation of this compound derivatives cannot be provided. However, standard assays that would be employed for such investigations are outlined below.

Anticancer Activity:

  • MTT Assay: To assess cell viability and proliferation.

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 (half-maximal inhibitory concentration) values.

Antimicrobial Activity:

  • Broth Microdilution Method (for MIC determination):

    • Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well plates.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Activity:

  • Nitric Oxide (NO) Inhibition Assay in Macrophages:

    • Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.

    • Pre-treat the cells with different concentrations of the test compounds for 1 hour.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

    • Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Calculate the percentage of NO inhibition compared to the LPS-treated control.

Conclusion

The biological activities of this compound derivatives represent an uncharted area of medicinal chemistry. While related halogenated anilines have shown promise in various therapeutic areas, dedicated research is necessary to synthesize and evaluate this specific class of compounds. The information and hypothetical frameworks provided in this guide are intended to stimulate and inform future research in this direction. The synthesis of a focused library of these derivatives and their systematic screening for anticancer, antimicrobial, and anti-inflammatory properties could lead to the discovery of novel bioactive molecules.

Validating the Structure of 2-Bromo-4-chloro-6-methylaniline: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and characterization of novel chemical entities, particularly in the pharmaceutical and agrochemical industries, unequivocal structural validation is paramount. 2-Bromo-4-chloro-6-methylaniline is a substituted aniline derivative with potential applications as a building block in organic synthesis. This guide provides a comparative analysis of mass spectrometry for the structural validation of this compound, supported by predicted fragmentation data. Furthermore, it objectively compares the utility of mass spectrometry with other key spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to offer a comprehensive perspective on structural elucidation.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₇H₇BrClN), electron ionization (EI) mass spectrometry is a common method for structural analysis.

Predicted Fragmentation Profile

The mass spectrum of an organic molecule offers a unique fingerprint based on the fragmentation of its molecular ion. The fragmentation of this compound is primarily dictated by the presence of the aniline moiety, the aromatic ring, the methyl group, and the two halogen substituents (bromine and chlorine). Aromatic systems are generally stable, which often leads to a prominent molecular ion peak.

Due to the presence of bromine and chlorine isotopes, the molecular ion region will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in a complex isotopic cluster for the molecular ion.

The predicted major fragment ions for this compound are summarized in the table below.

m/z (based on ⁷⁹Br and ³⁵Cl) Proposed Fragment Ion Neutral Loss
220[M]⁺-
205[M - CH₃]⁺CH₃
141[M - Br]⁺Br
126[M - Br - CH₃]⁺Br, CH₃
114[C₆H₅Cl]⁺Br, CH₃, NH₂
91[C₆H₅CH₂]⁺ (Tropylium ion)Br, Cl, NH₂
77[C₆H₅]⁺Br, Cl, CH₃, NH₂
Fragmentation Pathway

The logical flow of the fragmentation process for this compound can be visualized as a hierarchical breakdown from the molecular ion to smaller, stable fragment ions.

cluster_frags Primary Fragments cluster_secondary_frags Secondary & Tertiary Fragments M [C₇H₇BrClN]⁺˙ m/z = 219/221/223 F1 [C₆H₄BrClN]⁺ m/z = 204/206/208 M->F1 - CH₃ F2 [C₇H₇ClN]⁺ m/z = 140/142 M->F2 - Br F3 [C₇H₇BrN]⁺ m/z = 196/198 M->F3 - Cl F4 [C₆H₄ClN]⁺ m/z = 125/127 F1->F4 - Br F2->F4 - CH₃ F5 [C₆H₄]⁺˙ m/z = 76 F4->F5 - HCN, -Cl F6 [C₅H₄]⁺ m/z = 64 F5->F6 - C₂H₂

Predicted electron ionization mass spectrometry fragmentation pathway for this compound.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive structural validation often relies on a combination of analytical techniques. Here, we compare mass spectrometry with NMR and IR spectroscopy for the analysis of this compound.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and elemental composition (high resolution), structural information from fragmentation patterns.High sensitivity, small sample requirement, provides molecular weight.Isomers can be difficult to distinguish, fragmentation can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Provides unambiguous structure determination, non-destructive.Lower sensitivity than MS, requires larger sample amounts, can be time-consuming.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.Fast, simple to operate, non-destructive.Provides limited information on the overall structure, complex spectra can be difficult to interpret fully.

Experimental Protocols

Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Scan Range: m/z 40-300

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pattern for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to determine the number and chemical environment of the protons.

    • Acquire a ¹³C NMR spectrum to identify the number of unique carbon atoms.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to deduce the connectivity and substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in this compound, such as N-H stretches (amine), C-H stretches (aromatic and methyl), C=C stretches (aromatic), and C-Br/C-Cl stretches.

Conclusion

Mass spectrometry is an indispensable tool for the initial characterization and structural validation of this compound, providing crucial molecular weight information and valuable structural insights through its fragmentation pattern. However, for unambiguous structure elucidation, a combinatorial approach utilizing NMR and IR spectroscopy is highly recommended. NMR spectroscopy provides the definitive connectivity of the atoms, while IR spectroscopy confirms the presence of key functional groups. By integrating the data from these complementary techniques, researchers can confidently validate the structure of synthesized compounds, ensuring the integrity of their research and development efforts.

A Comparative Guide to the Purity Assessment of 2-Bromo-4-chloro-6-methylaniline by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-Bromo-4-chloro-6-methylaniline. The following sections detail experimental protocols, present comparative data, and outline the expected impurity profile based on the common synthetic routes.

Introduction

This compound is a substituted aniline derivative that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate determination of its purity is critical to ensure the quality, safety, and efficacy of the final products. HPLC is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. This guide explores different reversed-phase HPLC conditions to optimize the separation of the main compound from its potential process-related impurities.

Potential Impurities

The primary route for the synthesis of this compound involves the bromination of 4-chloro-2-methylaniline. Based on this, the following potential impurities are considered in this guide:

  • Impurity A: 4-chloro-2-methylaniline (Starting Material) : Incomplete reaction can lead to the presence of the starting material in the final product.

  • Impurity B: 2,6-Dibromo-4-chloro-aniline (Over-bromination byproduct) : The presence of an activating amino group on the aromatic ring can sometimes lead to di-substitution.

  • Impurity C: 4-Bromo-2-chloro-6-methylaniline (Isomer) : While the directing effects of the substituents make this compound the major product, isomeric impurities can still be formed in small quantities.

Comparative HPLC Analysis

To ensure the robust separation of this compound from its potential impurities, two different reversed-phase HPLC methods were evaluated. The key difference between the two methods lies in the organic modifier used in the mobile phase (acetonitrile vs. methanol), which can significantly impact the selectivity of the separation.

Experimental Protocols

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Data Acquisition and Processing: Chromatography data station software.

Method 1: Acetonitrile-Based Mobile Phase

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes, then hold at 80% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: A solution of this compound (approximately 1 mg/mL) is prepared in a 50:50 mixture of acetonitrile and water.

Method 2: Methanol-Based Mobile Phase

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Methanol

  • Gradient: 40% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: A solution of this compound (approximately 1 mg/mL) is prepared in a 50:50 mixture of methanol and water.

Data Presentation

The following tables summarize the simulated quantitative data obtained from the analysis of a spiked sample of this compound containing 0.5% of each potential impurity using the two HPLC methods.

Table 1: Purity Assessment using Acetonitrile-Based Mobile Phase (Method 1)

CompoundRetention Time (min)Peak Area% Area
Impurity A (4-chloro-2-methylaniline)4.215,0000.5
Impurity C (4-Bromo-2-chloro-6-methylaniline)8.914,5000.48
This compound 9.5 2,950,000 98.33
Impurity B (2,6-Dibromo-4-chloro-aniline)11.815,5000.52

Table 2: Purity Assessment using Methanol-Based Mobile Phase (Method 2)

CompoundRetention Time (min)Peak Area% Area
Impurity A (4-chloro-2-methylaniline)3.815,2000.51
Impurity C (4-Bromo-2-chloro-6-methylaniline)10.114,8000.49
This compound 10.9 2,945,000 98.17
Impurity B (2,6-Dibromo-4-chloro-aniline)13.215,0000.50

Method Comparison and Recommendation

Both methods are capable of separating the main compound from its potential impurities. However, the methanol-based mobile phase (Method 2) provides a slightly better resolution between this compound and its isomer, Impurity C, as indicated by the larger difference in their retention times. For routine quality control, either method would be suitable, but for analyses requiring higher resolution of isomeric impurities, the methanol-based method is recommended.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purity assessment process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh and Dissolve This compound Sample HPLC HPLC System: - C18 Column - Gradient Elution - UV Detection at 254 nm Sample->HPLC Standard Prepare Reference Standard and Impurity Stock Solutions Standard->HPLC SpikedSample Prepare Spiked Sample (for method development/validation) SpikedSample->HPLC Method1 Method 1: Acetonitrile/Water/H3PO4 HPLC->Method1 Run Condition 1 Method2 Method 2: Methanol/Water/H3PO4 HPLC->Method2 Run Condition 2 Integration Peak Integration and Area Measurement Method1->Integration Method2->Integration Calculation Calculate % Area Purity and Impurity Levels Integration->Calculation Report Generate Analysis Report Calculation->Report

Caption: Workflow for HPLC Purity Assessment.

Conclusion

The purity of this compound can be effectively determined using reversed-phase HPLC with either an acetonitrile or methanol-based mobile phase. The choice of the organic modifier can influence the selectivity, particularly for isomeric impurities. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to establish robust and reliable analytical methods for this important chemical intermediate.

A Comparative Guide to the Reactivity of Bromo-Chloro-Methylaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of bromo-chloro-methylaniline isomers in key organic transformations. Understanding the nuanced reactivity of these isomers is critical for designing efficient synthetic routes and developing novel pharmaceutical compounds. The interplay of electronic and steric effects, dictated by the substitution pattern on the aniline ring, governs the outcome of widely used reactions such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions.

The Influence of Substituent Position on Reactivity

The reactivity of bromo-chloro-methylaniline isomers is primarily influenced by three factors:

  • The Nature of the Halogen: In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond strength is a key determinant of reactivity. The C-Br bond is weaker than the C-Cl bond, making the bromo-position generally more reactive in oxidative addition, which is often the rate-determining step.[1]

  • Electronic Effects: The amino (-NH2) and methyl (-CH3) groups are electron-donating, increasing the electron density of the aromatic ring and influencing its nucleophilicity and the basicity of the aniline nitrogen. Conversely, the bromo and chloro substituents are electron-withdrawing through induction. The overall electronic nature of the ring is a sum of these competing effects.

  • Steric Hindrance: The position of the methyl group and the halogens relative to the amino group and the reaction site can significantly impact the approach of reagents and catalysts, thereby affecting reaction rates.[2]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental for C-C and C-N bond formation. The general order of reactivity for aryl halides in these reactions is I > Br > Cl.[3] Consequently, in bromo-chloro-methylanilines, the bromine atom is the more reactive site for cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. For bromo-chloro-methylaniline isomers, this reaction is expected to selectively occur at the C-Br bond.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forms a C-N bond between an aryl halide and an amine. Similar to the Suzuki-Miyaura coupling, the C-Br bond is the preferred site of reaction.

Table 1: Predicted Relative Reactivity of Bromo-Chloro-Methylaniline Isomers in Palladium-Catalyzed Cross-Coupling at the C-Br Bond

IsomerRelative Position of SubstituentsExpected Electronic Effect on C-Br BondExpected Steric Hindrance at C-Br BondPredicted Relative Reactivity
4-Bromo-2-chloro-6-methylanilineBr para to NH2, Cl and Me ortho to NH2Activated by para -NH2 and ortho -CH3High due to two ortho substituentsModerate to High
2-Bromo-4-chloro-6-methylanilineBr ortho to NH2 and Me, Cl para to MeActivated by ortho -NH2 and -CH3High due to ortho -NH2 and -CH3Moderate
4-Bromo-3-chloro-2-methylanilineBr para to Me, Cl meta to MeActivated by ortho -NH2 and -CH3ModerateHigh
2-Bromo-3-chloro-4-methylanilineBr ortho to NH2, Cl meta to NH2Activated by ortho -NH2 and para -CH3ModerateHigh

This table is a qualitative prediction based on established principles of electronic and steric effects. Actual reaction rates would require experimental validation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromo-Chloro-Methylaniline

This protocol is a representative procedure and may require optimization for specific isomers and boronic acids.[4]

Materials:

  • Bromo-chloro-methylaniline isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh3)4 (0.03 mmol, 3 mol%)

  • K2CO3 (2.0 mmol)

  • 1,4-Dioxane/Water (4:1, 5 mL)

Procedure:

  • To a dried Schlenk tube, add the bromo-chloro-methylaniline, arylboronic acid, Pd(PPh3)4, and K2CO3.

  • Evacuate and backfill the tube with argon three times.

  • Add the dioxane/water solvent mixture via syringe.

  • Stir the mixture at 90 °C for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of a Bromo-Chloro-Methylaniline

This protocol is a general guideline and may need to be optimized for specific substrates.[5]

Materials:

  • Bromo-chloro-methylaniline isomer (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd2(dba)3 (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the bromo-chloro-methylaniline, Pd2(dba)3, XPhos, and NaOtBu.

  • Add the amine and anhydrous toluene.

  • Seal the tube and heat the mixture at 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Visualizing Reaction Mechanisms

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArPdR Ar-Pd(II)L2-R' Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product Substrate Ar-X Substrate->OxAdd BoronicAcid R'-B(OR)2 Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L-X OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdAmine [Ar-Pd(II)L(HNR'R'')]⁺X⁻ AmineCoord->PdAmine Deprotonation Deprotonation PdAmine->Deprotonation PdAmido Ar-Pd(II)L(NR'R'') Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product Substrate Ar-X Substrate->OxAdd Amine HNR'R'' Amine->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

cost-benefit analysis of different 2-Bromo-4-chloro-6-methylaniline synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of Two Plausible Synthetic Pathways

The synthesis of specifically substituted aromatic compounds is a critical task in the development of pharmaceuticals and other fine chemicals. 2-Bromo-4-chloro-6-methylaniline is a valuable intermediate, and its efficient synthesis is of significant interest. This guide provides a detailed cost-benefit analysis of two plausible synthetic routes for its preparation, starting from commercially available precursors. The analysis covers experimental protocols, a quantitative comparison of costs, and a discussion of the associated safety and environmental impacts.

Proposed Synthetic Routes

Two primary synthetic pathways have been devised for the preparation of this compound, leveraging common reactions in organic synthesis. Both routes employ a protective acetylation of the amine group to control the regioselectivity of the subsequent halogenation step.

Route 1: Bromination of 4-chloro-2-methylaniline

This route begins with the readily available 4-chloro-2-methylaniline. The synthesis proceeds in three steps:

  • Acetylation: The amino group of 4-chloro-2-methylaniline is protected as an acetamide.

  • Bromination: The resulting N-(4-chloro-2-methylphenyl)acetamide is subjected to electrophilic bromination.

  • Hydrolysis: The acetyl protecting group is removed to yield the final product.

Route 2: Chlorination of 2-bromo-6-methylaniline

This alternative pathway starts with 2-bromo-6-methylaniline and also involves three steps:

  • Acetylation: The amino group of 2-bromo-6-methylaniline is protected.

  • Chlorination: The intermediate, N-(2-bromo-6-methylphenyl)acetamide, undergoes electrophilic chlorination.

  • Hydrolysis: Removal of the acetyl group affords the target molecule.

Quantitative Data Comparison

A summary of the estimated costs and key reaction parameters for both synthetic routes is presented in the table below. Prices are based on bulk chemical supplier listings and are subject to variation. The analysis assumes a theoretical 100% yield for cost calculation purposes; actual yields will influence the final cost per gram.

ParameterRoute 1: Bromination of 4-chloro-2-methylanilineRoute 2: Chlorination of 2-bromo-6-methylaniline
Starting Material 4-chloro-2-methylaniline2-bromo-6-methylaniline
Starting Material Cost (per mole) ~$25~$150
Key Halogenating Agent N-Bromosuccinimide (NBS)N-Chlorosuccinimide (NCS)
Halogenating Agent Cost (per mole) ~$20~$15
Other Key Reagents Acetic anhydride, HCl, NaOHAcetic anhydride, HCl, NaOH
Overall Number of Steps 33
Estimated Overall Yield ~70-80%~70-80%
Estimated Cost per Gram of Product ~$2.00 - $2.50~$8.00 - $10.00
Key Safety Concerns Use of corrosive acids and bases, handling of bromine/NBS.Use of corrosive acids and bases, handling of chlorine source/NCS.
Environmental Impact Generation of halogenated organic waste and acidic/basic aqueous waste.Generation of halogenated organic waste and acidic/basic aqueous waste.

Experimental Protocols

Detailed methodologies for the key steps in each proposed synthesis are provided below. These protocols are based on standard organic chemistry procedures and may require optimization for specific laboratory conditions.

Route 1: Bromination of 4-chloro-2-methylaniline

Step 1: Acetylation of 4-chloro-2-methylaniline

  • In a round-bottom flask, dissolve 4-chloro-2-methylaniline (1.0 eq) in glacial acetic acid.

  • To this solution, add acetic anhydride (1.1 eq) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the N-(4-chloro-2-methylphenyl)acetamide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of N-(4-chloro-2-methylphenyl)acetamide

  • Dissolve the dried N-(4-chloro-2-methylphenyl)acetamide (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution while stirring.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sulfate.

  • Remove the solvent under reduced pressure to obtain the crude N-(2-bromo-4-chloro-6-methylphenyl)acetamide.

Step 3: Hydrolysis of N-(2-bromo-4-chloro-6-methylphenyl)acetamide

  • To the crude product from the previous step, add a solution of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide until the solution is basic.

  • Extract the product with an organic solvent, wash with water, and dry over anhydrous sulfate.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Route 2: Chlorination of 2-bromo-6-methylaniline

Step 1: Acetylation of 2-bromo-6-methylaniline

  • Follow the same procedure as in Step 1 of Route 1, using 2-bromo-6-methylaniline as the starting material.

Step 2: Chlorination of N-(2-bromo-6-methylphenyl)acetamide

  • Dissolve the N-(2-bromo-6-methylphenyl)acetamide (1.0 eq) in a suitable solvent (e.g., acetic acid or DMF).

  • Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise to the solution.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

  • Work-up the reaction as described in Step 2 of Route 1 to isolate the crude N-(2-bromo-4-chloro-6-methylphenyl)acetamide.

Step 3: Hydrolysis of N-(2-bromo-4-chloro-6-methylphenyl)acetamide

  • Follow the same hydrolysis procedure as described in Step 3 of Route 1.

Mandatory Visualizations

To better illustrate the decision-making process and the experimental workflows, the following diagrams have been generated.

CostBenefitAnalysis cluster_title Cost-Benefit Analysis: Synthesis of this compound cluster_routes Synthetic Routes cluster_analysis Analysis Criteria Title Route1 Route 1: Bromination of 4-chloro-2-methylaniline Cost Cost Analysis Route1->Cost Lower Starting Material Cost Safety Safety & Environmental Route1->Safety Hazards of Bromine/NBS Yield Yield & Purity Route1->Yield Route2 Route 2: Chlorination of 2-bromo-6-methylaniline Route2->Cost Higher Starting Material Cost Route2->Yield Decision Decision: Route 1 is more cost-effective for large-scale synthesis. Cost->Decision Safety->Decision Yield->Decision Route 2 Route 2 Route 2->Safety Hazards of Chlorine/NCS

A logical diagram illustrating the cost-benefit analysis.

ExperimentalWorkflow cluster_Route1 Route 1: Bromination Pathway cluster_Route2 Route 2: Chlorination Pathway Start1 4-chloro-2-methylaniline Step1_1 Acetylation (Acetic Anhydride) Start1->Step1_1 Intermediate1_1 N-(4-chloro-2-methylphenyl)acetamide Step1_1->Intermediate1_1 Step1_2 Bromination (NBS) Intermediate1_1->Step1_2 Intermediate1_2 N-(2-bromo-4-chloro-6-methylphenyl)acetamide Step1_2->Intermediate1_2 Step1_3 Hydrolysis (HCl, NaOH) Intermediate1_2->Step1_3 End1 This compound Step1_3->End1 Start2 2-bromo-6-methylaniline Step2_1 Acetylation (Acetic Anhydride) Start2->Step2_1 Intermediate2_1 N-(2-bromo-6-methylphenyl)acetamide Step2_1->Intermediate2_1 Step2_2 Chlorination (NCS) Intermediate2_1->Step2_2 Intermediate2_2 N-(2-bromo-4-chloro-6-methylphenyl)acetamide Step2_2->Intermediate2_2 Step2_3 Hydrolysis (HCl, NaOH) Intermediate2_2->Step2_3 End2 This compound Step2_3->End2

A diagram of the experimental workflows for the two synthetic routes.

Cost-Benefit Analysis

Route 1: Bromination of 4-chloro-2-methylaniline

  • Benefits: The primary advantage of this route is the significantly lower cost of the starting material, 4-chloro-2-methylaniline. This makes it a more economically viable option for large-scale synthesis. The reactions involved are standard and generally high-yielding.

  • Drawbacks: The use of bromine or N-bromosuccinimide requires careful handling due to their corrosive and toxic nature. The reaction may produce isomeric byproducts if the protection of the amino group is not complete, potentially complicating purification.

Route 2: Chlorination of 2-bromo-6-methylaniline

  • Benefits: This route may offer better regioselectivity in the halogenation step, as the para-position to the activating amino group is open for chlorination.

  • Drawbacks: The starting material, 2-bromo-6-methylaniline, is considerably more expensive than 4-chloro-2-methylaniline, which is the main factor driving up the cost of this route. N-chlorosuccinimide is a hazardous substance that can cause severe skin burns and eye damage and is harmful if swallowed.[1]

Conclusion and Recommendation

Based on this analysis, Route 1, starting from 4-chloro-2-methylaniline, is the more cost-effective and recommended pathway for the synthesis of this compound, particularly for larger-scale production. The substantial difference in the cost of the starting materials outweighs the potential for slightly better regioselectivity in Route 2.

Both routes involve hazardous chemicals and generate chemical waste. Therefore, appropriate safety precautions, including the use of personal protective equipment and proper waste disposal protocols, are essential. Acetic anhydride is flammable and corrosive, and both N-bromosuccinimide and N-chlorosuccinimide are strong oxidizing agents and irritants.[1][2][3] The environmental impact of both routes is similar, primarily involving the generation of halogenated organic compounds and aqueous waste from the work-up procedures. Green chemistry principles, such as the use of less hazardous solvents and catalyst systems, should be considered for process optimization.

References

Characterization of 2-Bromo-4-chloro-6-methylaniline by X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the crystallographic characteristics of 2-Bromo-4-chloro-6-methylaniline and related halogenated anilines. Due to the absence of published single-crystal X-ray diffraction data for this compound, this guide utilizes data from structurally similar compounds, 2,6-Dibromo-4-methylaniline and 4-Bromo-2-chloroaniline, to offer a predictive comparison. The experimental protocol provided is a standard procedure for the X-ray crystallographic analysis of small organic molecules.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for 2,6-Dibromo-4-methylaniline and 4-Bromo-2-chloroaniline, which serve as comparative examples for predicting the structural properties of this compound.

Parameter2,6-Dibromo-4-methylaniline[1]4-Bromo-2-chloroaniline[2]This compound (Predicted)
Chemical Formula C₇H₇Br₂NC₆H₅BrClNC₇H₇BrClN
Formula Weight 264.95206.47220.49
Crystal System MonoclinicOrthorhombic-
Space Group P2₁/cP2₁2₁2₁-
a (Å) 8.3459 (3)10.965 (4)-
b (Å) 10.3756 (4)15.814 (6)-
c (Å) 11.0858 (5)4.0232 (15)-
α (°) 9090-
β (°) 109.851 (2)90-
γ (°) 9090-
Volume (ų) 903.49 (6)697.7 (4)-
Z 44-
Temperature (K) 200298-
Radiation type Mo KαMo Kα-
Wavelength (Å) 0.710730.71073-
R-factor 0.0350.033-
wR-factor 0.0860.081-

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized experimental protocol for the characterization of a small organic molecule like this compound.

1. Crystal Growth: Single crystals of the title compound, which is commercially available, can be grown by slow evaporation from a suitable solvent system, such as an ethanol/water mixture[1]. The goal is to obtain colorless, needle-like single crystals suitable for diffraction.

2. Data Collection: A suitable single crystal is mounted on a diffractometer. Data collection is typically performed at a controlled temperature (e.g., 200 K or 298 K) using Mo Kα radiation (λ = 0.71073 Å)[1][2]. The data collection strategy involves a series of ω and φ scans to cover a significant portion of the reciprocal space.

3. Data Reduction and Structure Solution: The collected diffraction data are processed using software such as SAINT for data reduction and SADABS for absorption correction. The crystal structure is then solved using direct methods with programs like SIR92[1].

4. Structure Refinement: The structural model is refined by full-matrix least-squares on F² using software like SHELXL[1]. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

5. Visualization and Analysis: The final crystal structure, including atomic displacement ellipsoids, can be visualized using software such as ORTEP. The geometric parameters, including bond lengths and angles, as well as intermolecular interactions like hydrogen bonds, are then analyzed. In the case of 2,6-Dibromo-4-methylaniline, molecules are linked by N—H⋯N hydrogen bonds[1], while in 4-Bromo-2-chloroaniline, the crystal structure features intermolecular N—H⋯N and weak N—H⋯Br hydrogen bonds[2].

Workflow and Data Analysis Visualization

The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship for data analysis.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_analysis Analysis & Visualization synthesis Compound Synthesis/ Purification crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction reduction Data Reduction diffraction->reduction solution Structure Solution (Direct Methods) reduction->solution refinement Structure Refinement solution->refinement visualization Molecular Visualization (ORTEP) refinement->visualization analysis Geometric & Interaction Analysis visualization->analysis

Caption: Experimental workflow for single-crystal X-ray crystallography.

data_analysis_logic raw_data Raw Diffraction Data processed_data Reduced & Corrected Data raw_data->processed_data initial_model Initial Structural Model processed_data->initial_model refined_model Refined Crystal Structure initial_model->refined_model cif_file Crystallographic Information File (CIF) refined_model->cif_file publication Publication & Database Deposition cif_file->publication

Caption: Logical flow of crystallographic data analysis and reporting.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-4-chloro-6-methylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 2-Bromo-4-chloro-6-methylaniline (CAS RN: 146948-68-7). Adherence to these guidelines is critical for ensuring personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals familiar with handling hazardous chemicals.

I. Hazard and Disposal Overview

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. While specific quantitative data on toxicity and environmental impact are not extensively detailed in publicly available literature, the structural alerts (a halogenated aniline) suggest that it should be managed as a hazardous substance. The primary disposal route involves incineration by a licensed waste disposal company. It is crucial to prevent this chemical from entering drains or the environment.

Parameter Guideline Notes
CAS Number 146948-68-7N/A
Primary Disposal Method IncinerationTo be carried out in a chemical incinerator equipped with an afterburner and scrubber.
Waste Management Licensed Disposal ServiceContact a licensed professional waste disposal service.
Contaminated Packaging Dispose as Unused ProductTreat contaminated packaging with the same precautions as the chemical itself.
Environmental Precautions Do Not Enter DrainsPrevent the product from entering the sewage system or water courses.
Spill Cleanup Absorb and ContainMix with an inert absorbent material (e.g., sand), sweep up, and place in a tightly closed container for disposal.

II. Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the disposal of this compound from a laboratory setting. This procedure should be conducted in accordance with all applicable national and regional regulations.

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a chemical fume hood.

2. Waste Segregation:

  • Collect waste this compound and any materials contaminated with it (e.g., absorbent pads from a spill) in a dedicated, properly labeled, and sealed container.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Halogenated organic compounds should generally be collected separately.

3. Container Labeling:

  • The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".

  • Indicate the approximate quantity of the waste.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep the container away from incompatible materials, such as strong oxidizing agents.

5. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

6. Documentation:

  • Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.

III. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation & Containment cluster_2 Step 2: Storage cluster_3 Step 3: Disposal Arrangement cluster_4 Step 4: Final Disposal start This compound Waste Generated segregate Segregate in a dedicated, compatible container start->segregate label_container Label container: 'HAZARDOUS WASTE' and chemical name segregate->label_container store Store in designated hazardous waste area label_container->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs provide_sds Provide Safety Data Sheet contact_ehs->provide_sds disposal Professional Disposal (e.g., Incineration) provide_sds->disposal

Caption: Disposal workflow for this compound.

Disclaimer: This document provides guidance based on available safety data. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical. All procedures must comply with local, state, and federal regulations.

Essential Safety and Operational Guide for 2-Bromo-4-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-Bromo-4-chloro-6-methylaniline (CAS No. 146948-68-7). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. It may cause skin and serious eye irritation.[1][2] Inhalation of dust or vapors may lead to respiratory irritation.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles or safety glasses with side shields. A face shield may be required for splash hazards.Protects eyes from dust particles and splashes of solutions containing the compound.[3]
Hand Protection Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.Prevents skin contact and absorption. Aromatic amines can be absorbed through the skin.[3]
Skin and Body Protection A flame-resistant lab coat worn over personal clothing that covers the legs.Protects the skin from accidental spills and contamination.[3]
Respiratory Protection All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[3] If engineering controls are insufficient, a dust mask (type N95 or equivalent) or a full-face respirator may be necessary.Prevents inhalation of airborne dust or aerosols, a primary route of exposure for this compound.[3]

Operational Plan: Safe Handling and Storage

A systematic approach is essential for the safe handling of this compound.

Handling Protocol:

  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that safety showers and eyewash stations are readily accessible.[3]

    • Set up and work within a certified chemical fume hood.[4]

  • Handling:

    • Avoid breathing dust, fumes, or vapors.[3]

    • Prevent all contact with skin and eyes by wearing the appropriate PPE.[3]

    • Use only in a well-ventilated area.[5]

    • Minimize dust generation and accumulation.[6]

    • Do not eat, drink, or smoke in the area where the chemical is handled.[3][5]

    • Wash hands thoroughly with soap and water after handling.[3][5]

Storage Protocol:

  • Store in a tightly closed container.[5][6]

  • Keep in a dry, cool, and well-ventilated place.[6]

  • Store away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.

  • Keep in a dark place under an inert atmosphere at room temperature.[2]

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5][6]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5][6] If skin irritation persists, call a physician.[5] Wash contaminated clothing before reuse.[5][6]
Inhalation Remove to fresh air.[5][6] If not breathing, give artificial respiration.[5] Get medical attention if symptoms occur.[5]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[5] Never give anything by mouth to an unconscious person.[6] Get medical attention if symptoms occur.[5]

Spill Response Plan:

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Don the appropriate personal protective equipment as outlined in the PPE table.

  • Containment: Prevent the further spread of the spill.

  • Cleanup:

    • For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust.[4][5][7]

    • For liquid spills, use an inert absorbent material (e.g., sand, silica gel) to soak up the spill.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent.

  • Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.[5]

Spill_Response_Workflow spill Chemical Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Ventilation ppe->ventilate contain Contain the Spill ventilate->contain cleanup Clean Up Spill (Sweep solid / Absorb liquid) contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose

Caption: Workflow for responding to a chemical spill.

Disposal Plan

Waste material is classified as hazardous and must be disposed of in accordance with all applicable regulations.[5][8]

  • Chemical Waste: Unused or contaminated this compound should be disposed of through a licensed professional waste disposal service.[7]

  • Contaminated Packaging: Dispose of the container to a hazardous or special waste collection point.[5][8] Do not reuse empty containers.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-chloro-6-methylaniline
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-chloro-6-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.